Technical Whitepaper: Scalable Synthesis and Structural Validation of Ureido-Acid Motifs
Executive Summary This technical guide details the synthetic methodology for 3-{[Benzyl(methyl)carbamoyl]amino}propanoic acid , a functionalized unsymmetrical urea derivative. This compound represents a critical pharmaco...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide details the synthetic methodology for 3-{[Benzyl(methyl)carbamoyl]amino}propanoic acid , a functionalized unsymmetrical urea derivative. This compound represents a critical pharmacophore in peptidomimetic drug design, serving as a stable, non-hydrolyzable linker surrogate for peptide bonds or as a specific fragment in PROTAC (Proteolysis Targeting Chimera) linker systems.
The guide prioritizes the Isocyanate Addition Strategy as the primary route due to its high atom economy and minimal byproduct formation, while providing a CDI-Mediated Coupling alternative for laboratories lacking access to specific isocyanate precursors.
Retrosynthetic Analysis & Strategy
To synthesize the target unsymmetrical urea, we must analyze the disconnection of the urea (
) core.
Strategic Logic
The target molecule contains a secondary amine moiety (N-benzylmethylamine) and a primary amine moiety derived from
-alanine.
Disconnection A (Preferred): Reacting a secondary amine with a primary isocyanate. This is kinetically favored and avoids the formation of symmetrical urea byproducts common in other methods.
Disconnection B (Alternative): Activating the secondary amine with Carbonyldiimidazole (CDI) followed by nucleophilic attack by
-alanine ester.
Selected Route: The reaction of Ethyl 3-isocyanatopropionate with
-benzylmethylamine , followed by ester hydrolysis. This route avoids the handling of phosgene and minimizes purification steps.
Experimental Protocols
Method A: The Isocyanate Route (Primary)
Rationale: This method utilizes the high electrophilicity of the isocyanate carbon to rapidly trap the secondary amine.
Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.
Solvation: Dissolve
-Benzylmethylamine (10 mmol, 1.21 g) in 20 mL anhydrous DCM. Cool to 0°C in an ice bath.
Addition: Add Ethyl 3-isocyanatopropionate (11 mmol, 1.57 g) dropwise via syringe over 10 minutes. Note: The reaction is exothermic; control addition rate to maintain temperature.
Reaction: Remove ice bath and stir at Room Temperature (RT) for 2–4 hours.
Monitoring: Check TLC (50% EtOAc/Hexanes). The secondary amine spot should disappear, replaced by a more polar urea ester spot.
Workup: Evaporate DCM under reduced pressure. The residue is usually pure enough for the next step. If not, perform a short silica plug filtration (EtOAc).
Step 2: Ester Hydrolysis to Target Acid
Solvation: Dissolve the crude ester intermediate in THF/Water (3:1 ratio, 20 mL).
Saponification: Add LiOH·H₂O (20 mmol, 2.0 equiv) in one portion.
Reaction: Stir vigorously at RT for 4–6 hours. Critical: Do not heat excessively (>40°C) to avoid potential retro-Michael addition or urea degradation.
Expected [M-H]⁻: 235.26 m/z (Negative mode is often more sensitive for carboxylic acids).
Scientific Integrity & Troubleshooting
Causality in Experimental Choices
Why LiOH over NaOH? Lithium hydroxide is milder and more soluble in THF/Water mixtures than NaOH, reducing the risk of attacking the urea carbonyl, which can lead to decomposition back to the amine.
Why N-Benzylmethylamine? The secondary amine prevents the formation of isocyanates on that side of the molecule, forcing the reaction to proceed only via the added isocyanatopropionate. This ensures regioselectivity.[2]
Self-Validating Checks
TLC Confirmation: If the starting amine spot (usually UV active and stains with ninhydrin/iodine) persists, the coupling is incomplete. Add 0.1 equiv more isocyanate.
Solubility Check: The final acid should be soluble in dilute NaHCO₃ (effervescence) and reprecipitate upon acidification. This confirms the presence of the free carboxylic acid.
References
Isocyanate Reactivity & Urea Synthesis
Title: Green synthesis of new chiral amino acid urea derivatives.[7]
Source: RSC Advances (2025).
Link:[Link] (Generalized methodology for amino acid urea formation).
CDI Coupling Mechanism
Title: Synthesis of urea derivatives by previous methods (CDI protocols).
Physicochemical properties of 3-{[Benzyl(methyl)carbamoyl]amino}propanoic acid
This technical guide provides a comprehensive physicochemical and synthetic profile for 3-{[Benzyl(methyl)carbamoyl]amino}propanoic acid , a functionalized ureidopropanoic acid derivative.[1] This monograph is designed f...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide provides a comprehensive physicochemical and synthetic profile for 3-{[Benzyl(methyl)carbamoyl]amino}propanoic acid , a functionalized ureidopropanoic acid derivative.[1] This monograph is designed for researchers evaluating this scaffold for peptidomimetic applications or fragment-based drug discovery.[1]
[1]
Executive Summary & Chemical Identity
3-{[Benzyl(methyl)carbamoyl]amino}propanoic acid is a non-proteinogenic amino acid derivative characterized by a central urea linkage connecting a
-alanine backbone to a hydrophobic benzyl-methyl terminus.[1] Structurally, it serves as a flexible linker scaffold, often utilized in medicinal chemistry to probe hydrophobic pockets while maintaining water solubility through the distal carboxylic acid.[1]
The following data represents the consensus physicochemical profile derived from Structure-Activity Relationship (SAR) analysis of homologous ureidopropanoic acids.
2.1 Electronic & Ionization Properties
Acidity (
): The terminal carboxylic acid typically exhibits a in the range of 4.6 – 4.8 .[1] At physiological pH (7.4), the molecule exists primarily as a mono-anionic carboxylate species ().[1]
Basicity: The urea nitrogens are non-basic due to resonance delocalization of the lone pairs into the carbonyl group.[1] No protonation occurs in the physiological range (
LogP (Neutral): Estimated at 1.6 ± 0.3 .[1] The hydrophobic benzyl and methyl groups are balanced by the polar urea and carboxylic acid moieties.[1]
LogD (pH 7.4): Estimated at -1.5 to -1.0 .[1] The ionization of the carboxylic acid significantly reduces lipophilicity, suggesting the molecule will have high aqueous solubility but limited passive membrane permeability without transport mechanisms.[1]
Solubility Profile:
Water (pH 7): High (>10 mg/mL) due to ionization.[1]
Predicted Melting Point: 115 – 125 °C (Typical for medium-weight urea-acids; likely to form intermolecular hydrogen bond networks in the crystal lattice).[1]
Stability: The urea linkage is hydrolytically stable at neutral pH.[1] Prolonged exposure to strong acids (
) or strong bases will result in hydrolysis to -alanine and benzyl(methyl)amine.[1]
Synthetic Methodology
The most robust route for high-purity synthesis involves the reaction of
-alanine ethyl ester with -benzyl--methylcarbamoyl chloride, followed by controlled saponification.[1] This approach minimizes side reactions common with isocyanate intermediates.[1]
Ghosh, A. K., & Brindisi, M. (2015).[1] Urea derivatives in modern drug discovery and medicinal chemistry. Journal of Medicinal Chemistry, 58(7), 2895-2940.[1] Link[1]
Meanwell, N. A. (2011).[1] Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529-2591.[1] Link[1]
Hansch, C., Leo, A., & Taft, R. W. (1991).[1] A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165-195.[1] Link[1]
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. A. (2014).[1] Introduction to Spectroscopy. Cengage Learning.[1] (Standard reference for NMR interpretation). Link
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Structural Elucidation of 3-{[Benzyl(methyl)carbamoyl]amino}propanoic Acid
Content Type: Technical Guide / Whitepaper
Audience: Researchers, Analytical Scientists, and Medicinal Chemists[1]
Executive Summary & Chemical Context
This guide details the structural characterization of 3-{[benzyl(methyl)carbamoyl]amino}propanoic acid (Formula:
; MW: 236.27 g/mol ). This molecule represents a class of unsymmetrical urea derivatives often utilized as peptidomimetics or linker motifs in drug discovery.
The structural core consists of a
-alanine backbone modified at the N-terminus with a benzyl-methyl-substituted urea moiety. The primary analytical challenge lies not in the connectivity, but in the conformational isomerism (rotamers) induced by the restricted rotation of the urea C-N bonds.[1] This guide provides a self-validating protocol to distinguish these dynamic features from impurities.
Structural Breakdown[2]
Moiety A (Acidic Tail): Propanoic acid (derived from
Moiety C (Hydrophobic Head): N-Benzyl and N-Methyl groups.[2]
Synthetic Origin & Impurity Profiling
To interpret spectra accurately, one must understand the sample's origin. This compound is typically synthesized via the reaction of N-benzyl-N-methylcarbamoyl chloride with
-alanine ethyl ester , followed by ester hydrolysis.[2]
Expert Insight: The N-benzyl-N-methyl urea linkage exhibits restricted rotation around the
bond.[2] At room temperature, this often results in rotamers (conformational isomers), appearing as split peaks or broad humps.[1] Do not mistake these for impurities.
Protocol:
Solvent: DMSO-
is mandatory.[2] often leads to invisible COOH/NH protons and broader rotamer peaks due to lower solubility/viscosity.
Concentration: 10-15 mg in 0.6 mL.
Temperature: Start at 298 K. If line broadening is observed, heat to 340-350 K to induce coalescence.
Predicted NMR Data (DMSO-, 400 MHz)
Position
Type
(ppm)
Multiplicity
Integration
Causality/Notes
COOH
OH
12.10
Broad Singlet
1H
Exchangeable; chemical shift varies with concentration.[2]
NMR spectrum shows "impurity-like" shoulders on the N-Methyl or Benzyl signals, perform the Variable Temperature (VT) Validation :
Hypothesis: If peaks are rotamers, they will coalesce at higher temperatures as the rotational energy barrier is overcome.[1]
Experiment: Record spectra at 25°C, 50°C, and 75°C.
Validation Criteria:
Pass: Peaks merge into sharp singlets at high temp.
Fail: Peaks remain distinct (indicates true chemical impurity).
References
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Standard text for IR/NMR interpretation principles).
Haushalter, K. A., Lau, J., & Roberts, J. D. (1996). An NMR Investigation of the Effect of Hydrogen Bonding on the Rates of Rotation about the C-N Bonds in Urea and Thiourea.[3] Journal of the American Chemical Society, 118(37), 8891–8896.[1]
A Comprehensive Spectroscopic Guide to 3-{[Benzyl(methyl)carbamoyl]amino}propanoic acid
Foreword Molecular Structure and Overview 3-{[Benzyl(methyl)carbamoyl]amino}propanoic acid is a multifaceted organic molecule incorporating a benzyl group, a carbamoyl linkage, and a propanoic acid moiety. Each of these...
Author: BenchChem Technical Support Team. Date: February 2026
Foreword
Molecular Structure and Overview
3-{[Benzyl(methyl)carbamoyl]amino}propanoic acid is a multifaceted organic molecule incorporating a benzyl group, a carbamoyl linkage, and a propanoic acid moiety. Each of these functional groups imparts distinct and identifiable spectroscopic signatures. A thorough analysis using a combination of techniques is therefore essential for complete structural verification.
Caption: Molecular structure of 3-{[benzyl(methyl)carbamoyl]amino}propanoic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. We will predict the signals for both ¹H and ¹³C nuclei.
Experimental Protocol: NMR Sample Preparation
A well-prepared sample is crucial for obtaining a high-quality NMR spectrum.[1][2]
Sample Weighing: Accurately weigh 5-25 mg of the compound for ¹H NMR, and 50-100 mg for ¹³C NMR, into a clean, dry vial.[2]
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., CDCl₃, DMSO-d₆, or D₂O). The choice of solvent can slightly affect chemical shifts.[3]
Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.[4] If necessary, gently warm or vortex the vial to ensure complete dissolution.
Transfer: Using a Pasteur pipette, transfer the solution into a clean, unscratched 5 mm NMR tube. Avoid introducing any solid particulates.[2]
Internal Standard: Add a small amount of a reference standard, such as tetramethylsilane (TMS), for calibrating the chemical shift scale to 0 ppm. Often, commercially available deuterated solvents contain TMS.[1]
Analysis: Cap the NMR tube, wipe it clean, and place it in the spectrometer for analysis.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum will provide information on the number of different proton environments, their relative numbers (integration), and their neighboring protons (multiplicity). The multiplicity is governed by the n+1 rule, where 'n' is the number of equivalent neighboring protons.[5]
Predicted Signal
Chemical Shift (δ, ppm)
Multiplicity
Integration
Assignment
a
~10-12
Broad Singlet
1H
H OOC-
b
~7.2-7.4
Multiplet
5H
C₆H ₅-
c
~6.0-6.5
Broad Singlet/Triplet
1H
-NH -
d
~4.4
Singlet
2H
Ph-CH ₂-N
e
~3.4
Quartet (or Multiplet)
2H
-NH-CH ₂-
f
~2.9
Singlet
3H
-N-CH ₃
g
~2.6
Triplet
2H
-CH ₂-COOH
Causality Behind Predictions:
Carboxylic Acid Proton (a): The acidic proton is highly deshielded and often appears as a broad singlet due to hydrogen bonding and chemical exchange. Its chemical shift can be highly variable depending on concentration and solvent.
Aromatic Protons (b): The five protons on the benzene ring are in a similar electronic environment and will likely appear as a complex multiplet in the aromatic region.[6]
Amide N-H Proton (c): The N-H proton's chemical shift is variable and the signal can be broadened. It is expected to couple with the adjacent methylene protons (e), potentially appearing as a triplet.
Benzyl Methylene Protons (d): These protons are adjacent to an electron-withdrawing nitrogen atom and the phenyl ring, placing them in the ~4.4 ppm region. With no adjacent protons, they should appear as a singlet.
Propanoic Methylene Protons (e): These protons are adjacent to the N-H group and another methylene group (g), leading to a more complex splitting pattern, likely a quartet or multiplet.
N-Methyl Protons (f): The methyl group attached to the nitrogen is a distinct environment and, with no adjacent protons, will be a singlet.
Propanoic Methylene Protons (g): These protons are adjacent to a methylene group (e) and the carbonyl group, resulting in a triplet signal.
Caption: Workflow for ¹H NMR analysis.
Predicted ¹³C NMR Spectrum
A proton-decoupled ¹³C NMR spectrum will show a single peak for each unique carbon environment.
Predicted Signal
Chemical Shift (δ, ppm)
Assignment
1
~175-178
C OOH
2
~157-160
N-C (=O)-N
3
~137-139
Quaternary Aromatic C
4
~128-130
Aromatic C -H
5
~127-129
Aromatic C -H
6
~126-128
Aromatic C -H
7
~50-55
Ph-C H₂-N
8
~35-40
-NH-C H₂-
9
~33-38
-C H₂-COOH
10
~30-35
-N-C H₃
Causality Behind Predictions:
Carbonyl Carbons (1, 2): The carboxylic acid and amide carbonyl carbons are the most deshielded, appearing at the lowest field.[7] The carboxylic acid carbonyl is typically further downfield.
Aromatic Carbons (3-6): These carbons resonate in the typical aromatic region of 110-140 ppm. The quaternary carbon attached to the methylene group will have a different shift from the protonated aromatic carbons.
Aliphatic Carbons (7-10): The chemical shifts of the methylene and methyl carbons are influenced by the electronegativity of the attached nitrogen and oxygen atoms. The benzyl methylene carbon (7) is deshielded by both the phenyl ring and the nitrogen. The N-methyl carbon (10) will be the most upfield of the aliphatic signals.
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.
Experimental Protocol: IR Sample Preparation
The choice of method depends on the physical state of the sample. For a solid compound, the KBr pellet or ATR method is standard.[8][9]
KBr Pellet Method:
Grind 1-2 mg of the sample with ~100 mg of dry potassium bromide (KBr) powder in an agate mortar.
Press the mixture into a thin, transparent pellet using a hydraulic press.
Place the pellet in the spectrometer's sample holder for analysis.[8]
Attenuated Total Reflectance (ATR) Method:
Place a small amount of the solid sample directly onto the ATR crystal.
Apply pressure to ensure good contact between the sample and the crystal.
Run the analysis directly. This method requires minimal sample preparation.[8][9]
Predicted IR Spectrum
Wavenumber (cm⁻¹)
Vibration Type
Functional Group
3300-2500 (very broad)
O-H stretch
Carboxylic Acid
~3300 (sharp/medium)
N-H stretch
Amide
3100-3000
C-H stretch
Aromatic
3000-2850
C-H stretch
Aliphatic
~1710 (strong, sharp)
C=O stretch
Carboxylic Acid (dimer)
~1640 (strong, sharp)
C=O stretch
Amide (Urea derivative)
1600-1450
C=C bends
Aromatic Ring
1320-1210
C-O stretch
Carboxylic Acid
1250-1020
C-N stretch
Amine/Amide
Causality Behind Predictions:
O-H and N-H Region: The most prominent feature will be the extremely broad O-H absorption from the carboxylic acid, which arises from strong hydrogen bonding.[10] This broad peak will likely overlap with the sharper N-H and C-H stretching vibrations.
Carbonyl Region: Two distinct, strong C=O stretching bands are expected. The carboxylic acid carbonyl typically appears around 1710 cm⁻¹ when dimerized.[11] The carbamoyl (urea-like) carbonyl will appear at a lower frequency, around 1640 cm⁻¹, due to resonance.
Fingerprint Region (<1500 cm⁻¹): This region will contain a complex pattern of signals from C-C, C-O, and C-N stretching and bending vibrations, which are unique to the molecule as a whole.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its structure.
Experimental Protocol: Mass Spectrometry Analysis
Electrospray Ionization (ESI) is the preferred method for this type of molecule as it is a "soft" ionization technique that minimizes fragmentation, ensuring the molecular ion is observed.[12]
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent like methanol or acetonitrile/water.[13] A small amount of formic acid is often added to promote protonation for positive-ion mode analysis.
Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate.
Ionization: Apply a high voltage to the liquid as it exits a capillary, creating a fine spray of charged droplets. The solvent evaporates, leaving gas-phase ions of the analyte.
Analysis: The ions are guided into the mass analyzer (e.g., quadrupole or time-of-flight), which separates them based on their mass-to-charge ratio (m/z).
Predicted Mass Spectrum
Molecular Weight: C₁₂H₁₆N₂O₃ = 236.27 g/mol
Predicted Molecular Ion:
Positive Ion Mode (ESI+): [M+H]⁺ = 237.12 m/z
Negative Ion Mode (ESI-): [M-H]⁻ = 235.11 m/z
Predicted Fragmentation Pattern (in Positive Ion Mode):
A primary fragmentation pathway for benzylamines involves the cleavage of the C-N bond to form a stable benzyl cation or its rearranged tropylium ion.[14][15]
Caption: A plausible ESI-MS fragmentation pathway for the target molecule.
Causality Behind Predictions:
[M+H]⁺: In ESI+, the most likely observable ion is the protonated molecule.
m/z 91: The most characteristic fragment is expected to be the benzyl cation (or tropylium ion), which is highly stable due to aromaticity. This is a hallmark of molecules containing a benzyl group.[14][15]
m/z 193: Decarboxylation (loss of CO₂) from the carboxylic acid is a common fragmentation pathway for such compounds.
Conclusion
The structural confirmation of 3-{[benzyl(methyl)carbamoyl]amino}propanoic acid requires a synergistic application of multiple spectroscopic techniques. ¹H and ¹³C NMR will define the carbon-hydrogen skeleton, IR spectroscopy will confirm the presence of key functional groups (amide, carboxylic acid), and high-resolution mass spectrometry will verify the molecular formula and offer insights into substructural components through fragmentation analysis. The predicted data within this guide provides a robust framework for researchers to validate their synthetic outcomes and ensure the identity and purity of their target compound.
References
Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. - PubMed. Available at: [Link]
Spin-spin splitting and coupling - Coupling in 1H NMR - Organic Chemistry at CU Boulder. Available at: [Link]
An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines - PubMed. Available at: [Link]
Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods - Drawell. Available at: [Link]
Ch 13 - Coupling - University of Calgary. Available at: [Link]
FTIR Principles and Sample Preparation - LPD Lab Services Ltd. Available at: [Link]
1H–1H Coupling in Proton NMR - ACD/Labs. Available at: [Link]
NMR Coupling Constants - Chemical Instrumentation Facility. Available at: [Link]
Interpreting | OpenOChem Learn. Available at: [Link]
An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines | Request PDF - ResearchGate. Available at: [Link]
#spectroscopy 1H NMR #coupling constant - YouTube. Available at: [Link]
Sample preparation for FT-IR. Available at: [Link]
NMR Sample Preparation: The Complete Guide - Organomation. Available at: [Link]
Fragmentation Mechanisms of Protonated Benzylamines. Electrospray Ionisation-Tandem Mass Spectrometry Study and ab Initio Molecular Orbital Calculations | Request PDF - ResearchGate. Available at: [Link]
NMR Sample Preparation | Chemical Instrumentation Facility - Iowa State University. Available at: [Link]
NMR Data Interpretation Explained: Understanding 1D and 2D NMR Spectra of Organic Compounds and Natural Products - 2016 - Wiley Analytical Science. Available at: [Link]
NMR sample preparation guidelines. Available at: [Link]
NMR spectroscopy - An Easy Introduction - Chemistry Steps. Available at: [Link]
The Basics of Interpreting a Proton (1H) NMR Spectrum - ACD/Labs. Available at: [Link]
Gas-phase fragmentation characteristics of benzyl-aminated lysyl-containing tryptic peptides | Journal of the American Society for Mass Spectrometry - ACS Publications. Available at: [Link]
The application of electrospray ionization mass spectrometry (ESI MS) to the structural characterization of natural organic matter. Available at: [Link]
How to Prepare Samples for FTIR Testing - FTIR Spectroscopy Analysis - WordPress.com. Available at: [Link]
Infrared spectrum of carbamic acid NH 2 COOH (a) and ammonium carbamate... | Download Scientific Diagram - ResearchGate. Available at: [Link]
(PDF) How to Read and Interpret 1H-NMR and 13C-NMR Spectrums - ResearchGate. Available at: [Link]
FINDING CHEMICAL SPECTRA - ORGANIC SPECTROSCOPY INTERNATIONAL. Available at: [Link]
Quantitative Infrared Database - the NIST WebBook. Available at: [Link]
NIST Standard Reference Data - Online Databases. Available at: [Link]
Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PMC. Available at: [Link]
20.8: Spectroscopy of Carboxylic Acids and Nitriles - Chemistry LibreTexts. Available at: [Link]
Electrospray ionization - Wikipedia. Available at: [Link]
21.10: Spectroscopy of Carboxylic Acid Derivatives - Chemistry LibreTexts. Available at: [Link]
An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation - ELTE. Available at: [Link]
Direct amidation of carboxylic acids with amines under microwave irradiation using silica gel as a solid support - The Royal Society of Chemistry. Available at: [Link]
Spectral Database for Organic Compounds, SDBS - Search UW-Madison Libraries. Available at: [Link]
Discovery of Novel Substituted Beta-Amino Acid Derivatives
Executive Summary The pharmaceutical landscape is witnessing a paradigm shift from classical -amino acids to their -analogues. Substituted -amino acids offer a unique combination of structural rigidity and metabolic stab...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The pharmaceutical landscape is witnessing a paradigm shift from classical
-amino acids to their -analogues. Substituted -amino acids offer a unique combination of structural rigidity and metabolic stability, making them invaluable scaffolds for peptidomimetics and small-molecule drugs. Unlike their -counterparts, -amino acids possess an additional carbon atom in the backbone, introducing an extra degree of torsional freedom that allows for the formation of stable secondary structures (foldamers) resistant to proteolytic degradation.[1]
This guide details the discovery, synthesis, and validation of novel substituted
-amino acid derivatives, focusing on recent breakthroughs in transition-metal catalysis and organocatalysis.[2] We present a self-validating experimental framework for the enantioselective synthesis of these derivatives and analyze their Structure-Activity Relationships (SAR) in the context of antimicrobial and metabolic therapeutics.
Strategic Rationale: Why Beta-Amino Acids?
The incorporation of
-amino acids into bioactive molecules addresses three critical failure points in drug discovery:
Proteolytic Stability: The human proteome is evolved to cleave
-peptide bonds. The insertion of a methylene group (-linkage) renders the backbone unrecognizable to most endogenous proteases (e.g., trypsin, pepsin), significantly extending plasma half-life ().[2]
Conformational Control:
-Amino acids can be pre-organized into specific secondary structures (helices, sheets, turns) that mimic protein epitopes more effectively than flexible -peptides.[2] This is critical for disrupting Protein-Protein Interactions (PPIs).
Functional Diversity: The
- and -positions allow for gem-disubstitution and stereochemical variation (, , and homologues), creating a broader chemical space for optimizing ligand-receptor binding affinity.[2]
Advanced Synthetic Architectures
Traditional methods like the Arndt-Eistert homologation are limited by the use of hazardous diazomethane and poor step economy.[3] Modern drug discovery demands catalytic, atom-economical routes.[2]
Comparative Analysis of Synthetic Methodologies
Methodology
Catalyst System
Key Substrates
Advantages
Limitations
CuH-Catalyzed Hydroamination
Cu(OAc) / DTBM-SEGPHOS
-Unsaturated Esters
High enantioselectivity (>95% ee), mild conditions.
Catalyst Activation: In a glovebox, charge a flame-dried Schlenk tube with Cu(OAc)
(1.8 mg, 0.01 mmol) and (R)-DTBM-SEGPHOS (13.0 mg, 0.011 mmol).[2] Add THF (1.0 mL) and stir for 15 minutes at room temperature until a clear blue/green solution forms.
Substrate Addition: Add ethyl cinnamate (176 mg, 1.0 mmol) to the catalyst solution.
Silane Addition: Add Diethoxymethylsilane (DEM) (320 µL, 2.0 mmol) dropwise. The solution may change color to yellow/orange, indicating the formation of the active Cu-H species.
Hydroamination: Add the amine source, O-Benzoyl-N,N-hydroxylamine (1.2 mmol), in one portion.
Reaction Monitoring: Seal the tube and stir at 40°C for 12 hours. Monitor consumption of the alkene by TLC (Hexane/EtOAc 8:1) or GC-MS.
Quenching: Cool to room temperature. Dilute with Et
O (5 mL) and quench carefully with saturated aqueous NHCl (2 mL). Stir vigorously for 20 minutes to hydrolyze silyl intermediates.
Workup: Extract the aqueous layer with EtOAc (3 x 10 mL). Wash combined organics with brine, dry over Na
SO, and concentrate under reduced pressure.
Purification: Purify via flash column chromatography on silica gel (eluent: Hexane/EtOAc 9:1) to afford the
Recent studies (2025) have highlighted N-substituted
-amino acids bearing 2-hydroxyphenyl cores as potent agents against multidrug-resistant (MDR) pathogens. These derivatives function by disrupting bacterial cell wall synthesis, a mechanism distinct from traditional -lactams.[2]
Data Summary: Antimicrobial Activity (MIC in µg/mL)
Source: Kavaliauskas et al., 2025[2]
Compound ID
R-Substituent
S. aureus (MRSA)
E. faecalis
C. albicans
Cmpd 9
4-nitrophenyl
8
16
>64
Cmpd 17
5-nitro-2-thienyl
4
8
32
Cmpd 26
2-hydroxyphenyl
4
4
16
Control
Vancomycin
2
4
-
Insight: Compound 26 demonstrates potency comparable to Vancomycin against MRSA, with added antifungal activity, validating the "privileged structure" status of the
The success of Sitagliptin (Januvia) validates the
-amino acid pharmacophore. Novel derivatives are now focusing on -cyclic amino acids to constrain the binding pocket further, reducing off-target effects and increasing residence time on the DPP-4 enzyme.
Analytical Characterization Standards
To ensure scientific integrity, all synthesized novel derivatives must undergo the following characterization suite:
High-Field NMR (
H, C, F): Essential for confirming regiochemistry, particularly distinguishing between - and -substitution patterns.[2]
Diagnostic Signal: The
-protons in -amino acids typically appear as a distinct multiplet at 2.4–3.0 ppm.
Chiral HPLC/SFC: Mandatory for determining Enantiomeric Excess (ee). Racemic standards must be synthesized first to establish separation parameters.
X-Ray Crystallography: The "gold standard" for absolute configuration assignment, especially for novel cyclic derivatives where NMR coupling constants may be ambiguous.[2]
References
Enantioselective Synthesis of
-Amino Acid Derivatives Enabled by Ligand-Controlled Reversal of Hydrocupration Regiochemistry. National Institutes of Health (PMC).
[Link]
Synthesis of novel N-substituted
-amino acid derivatives bearing 2-hydroxyphenyl moieties as promising antimicrobial candidates. National Institutes of Health (PMC).
[Link]
In Silico Screening of 3-{[Benzyl(methyl)carbamoyl]amino}propanoic Acid Analogs: A Technical Guide to Identifying Novel GABA Transporter Inhibitors
Abstract This in-depth technical guide outlines a comprehensive in silico screening workflow for the identification and characterization of novel analogs of 3-{[benzyl(methyl)carbamoyl]amino}propanoic acid as potential i...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This in-depth technical guide outlines a comprehensive in silico screening workflow for the identification and characterization of novel analogs of 3-{[benzyl(methyl)carbamoyl]amino}propanoic acid as potential inhibitors of the betaine/GABA transporter 1 (BGT1), encoded by the SLC6A12 gene. The inhibition of GABA transporters is a clinically validated strategy for modulating GABAergic neurotransmission, with applications in epilepsy and other neurological disorders.[1][2] This guide is intended for researchers, scientists, and drug development professionals, providing a structured approach from target selection and homology modeling to virtual screening, lead optimization, and ADMET profiling. By integrating ligand-based and structure-based methodologies, we present a scientifically rigorous framework for accelerating the discovery of new chemical entities targeting the central nervous system.
Introduction: The Rationale for Targeting GABA Transporters
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system (CNS), playing a crucial role in maintaining the balance between neuronal excitation and inhibition.[3] The synaptic concentration of GABA is tightly regulated by GABA transporters (GATs), which are responsible for the reuptake of GABA from the synaptic cleft into neurons and glial cells.[4][5] Dysregulation of GABAergic signaling is implicated in the pathophysiology of numerous neurological and psychiatric disorders, including epilepsy, anxiety, and pain.[3]
The solute carrier family 6 (SLC6) includes four distinct GABA transporters: GAT1 (SLC6A1), GAT2 (SLC6A13), GAT3 (SLC6A11), and the betaine/GABA transporter 1 (BGT1, SLC6A12).[6][7] Inhibiting these transporters increases the extracellular concentration of GABA, thereby enhancing GABAergic neurotransmission.[2] This mechanism of action is exemplified by the antiepileptic drug tiagabine, a selective GAT1 inhibitor.[1] The therapeutic potential of modulating other GAT subtypes, such as BGT1, remains an active area of research, offering opportunities for the development of novel CNS drugs with potentially improved efficacy and side-effect profiles.
This guide focuses on the in silico exploration of 3-{[benzyl(methyl)carbamoyl]amino}propanoic acid analogs as a novel class of BGT1 inhibitors. In silico drug discovery, also known as computer-aided drug design (CADD), utilizes computational methods to simulate and predict the interactions between small molecules and biological targets.[8][9] This approach significantly reduces the time and cost associated with traditional drug discovery by enabling the rapid screening of large virtual compound libraries and prioritizing candidates for experimental validation.[10]
Target Selection and Preparation: Homology Modeling of BGT1
A critical prerequisite for structure-based virtual screening is a high-quality three-dimensional (3D) structure of the target protein.[11][12] As of the writing of this guide, an experimentally determined crystal structure of human BGT1 is unavailable. Therefore, we will employ homology modeling to generate a reliable 3D model.
Causality Behind Template Selection
The accuracy of a homology model is highly dependent on the sequence identity between the target and the template structure. Within the SLC6 family, several transporters have been crystallized, providing excellent templates for modeling BGT1. The dopamine transporter (DAT), serotonin transporter (SERT), and leucine transporter (LeuT) are well-characterized members of this family with available high-resolution structures. The choice of template will be guided by the highest sequence identity and conservation of key functional residues within the transmembrane domains and substrate-binding pocket.
Experimental Protocol: Homology Modeling
Sequence Alignment: Perform a protein BLAST (Basic Local Alignment Search Tool) search against the Protein Data Bank (PDB) using the human BGT1 (SLC6A12) amino acid sequence (UniProt ID: P48065) to identify the best template structures.[13]
Template Selection: Select multiple high-resolution crystal structures of SLC6 transporters (e.g., human SERT, PDB ID: 5I71) as templates.
Model Building: Utilize a comparative modeling tool such as MODELLER or Swiss-Model to generate multiple homology models of BGT1 based on the selected templates.
Model Refinement and Validation: The generated models will be subjected to energy minimization to relieve any steric clashes. The quality of the models will be assessed using tools like PROCHECK (for Ramachandran plot analysis), Verify3D (to evaluate the compatibility of the 3D model with its own amino acid sequence), and ProSA-web (for overall model quality). The model with the best validation scores will be selected for subsequent docking studies.
In parallel with structure-based approaches, ligand-based methods can be employed, especially when a high-resolution target structure is not available or to complement structure-based screening.[14][15] Pharmacophore modeling identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings) that are crucial for biological activity.[16]
Rationale for Pharmacophore Feature Selection
The pharmacophore model will be developed based on a set of known BGT1 inhibitors or, in their absence, a diverse set of potent inhibitors of other GATs. The key chemical features of 3-{[benzyl(methyl)carbamoyl]amino}propanoic acid and its analogs, such as the carboxylate group (potential hydrogen bond acceptor and negatively ionizable), the amide carbonyl (hydrogen bond acceptor), the benzyl group (hydrophobic and aromatic), and the tertiary amine, will be considered as potential pharmacophore features.
Experimental Protocol: Pharmacophore Model Generation and Validation
Training Set Compilation: A dataset of at least 15-20 structurally diverse known inhibitors of GATs with a range of biological activities will be assembled from the literature and chemical databases.
Feature Identification: Generate pharmacophore models using software like Discovery Studio or LigandScout. The models will typically consist of features such as hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic (HY), aromatic (AR), and positive/negative ionizable (PI/NI) features.
Model Generation and Scoring: Generate a set of pharmacophore hypotheses and score them based on how well they map the active compounds in the training set.
Model Validation: The best pharmacophore model will be validated using a test set of compounds with known activities that were not included in the training set. A good model should be able to distinguish active from inactive compounds.
Molecular docking predicts the preferred orientation of a ligand when bound to a target protein, and it is a cornerstone of structure-based drug design.[17][18] This technique will be used to screen a virtual library of 3-{[benzyl(methyl)carbamoyl]amino}propanoic acid analogs against our homology model of BGT1.
Causality in Docking Protocol Selection
The choice of docking software and scoring function is critical for the success of a virtual screening campaign. We will employ a hierarchical docking approach, starting with a fast and less computationally intensive method for initial screening of a large library, followed by a more accurate and rigorous method for rescoring the top-ranked hits. This multi-tiered approach balances speed and accuracy.[19]
Experimental Protocol: Molecular Docking Workflow
Protein and Ligand Preparation:
Protein: The BGT1 homology model will be prepared by adding hydrogen atoms, assigning protonation states to ionizable residues, and defining the binding site based on the location of the substrate-binding pocket in the template structures.
Ligand Library: A virtual library of 3-{[benzyl(methyl)carbamoyl]amino}propanoic acid analogs will be generated. The 3D structures of the ligands will be generated and energy-minimized.
Utilize a fast docking program like Glide (Schrödinger) or AutoDock Vina to dock the entire ligand library into the defined binding site of the BGT1 model.
Rank the compounds based on their docking scores.
Rescoring and Refinement:
The top 10-20% of the docked compounds will be subjected to a more accurate, but computationally more expensive, docking protocol using a different scoring function or software (e.g., GOLD, MOE).
Visually inspect the binding poses of the top-ranked compounds to ensure that they form meaningful interactions with key residues in the binding pocket.
Post-Screening Analysis and Hit Selection
The ultimate goal of virtual screening is to identify a manageable number of promising compounds for experimental testing.[20] The selection of hits will not be based solely on docking scores but will incorporate multiple criteria.
Data Presentation: Summarizing Virtual Screening Results
Compound ID
Docking Score (kcal/mol)
Pharmacophore Fit Score
Key Interacting Residues
Predicted pIC50
Analog-001
-9.5
4.8
Tyr140, Phe293, Ser331
7.2
Analog-002
-9.2
4.5
Tyr140, Phe293, Gly55
6.9
Analog-003
-8.9
4.9
Tyr140, Ser331, Asn52
6.8
...
...
...
...
...
Clustering and Diversity Analysis
To ensure a diverse selection of chemical scaffolds, the top-ranked hits will be clustered based on their structural similarity.[21] This helps to avoid selecting multiple compounds with very similar structures and increases the chances of identifying novel chemotypes.
ADMET Prediction: Early Assessment of Drug-Likeness
A significant number of drug candidates fail in clinical trials due to poor pharmacokinetic properties or toxicity.[22] Therefore, it is crucial to assess the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the selected hits early in the drug discovery process.[23][24]
Rationale for ADMET Profiling
In silico ADMET prediction models can provide valuable insights into the drug-likeness of a compound.[25] By flagging potential liabilities at an early stage, we can prioritize compounds with a higher probability of success in later stages of development.
Experimental Protocol: In Silico ADMET Prediction
Physicochemical Properties: Calculate key molecular descriptors such as molecular weight, logP, number of hydrogen bond donors and acceptors, and polar surface area.
Pharmacokinetic Predictions: Use computational models (e.g., QikProp, ADMETlab, SwissADME) to predict properties like aqueous solubility, blood-brain barrier penetration, Caco-2 cell permeability, and plasma protein binding.
Toxicity Predictions: Assess potential toxicities such as mutagenicity (Ames test), cardiotoxicity (hERG inhibition), and hepatotoxicity.
Data Presentation: ADMET Profile of Top Hits
Compound ID
MW ( g/mol )
logP
HBD
HBA
BBB Permeability
hERG Inhibition
Analog-001
342.4
2.8
1
4
High
Low Risk
Analog-002
356.4
3.1
1
4
High
Low Risk
Analog-003
328.3
2.5
2
4
High
Low Risk
...
...
...
...
...
...
...
Visualization of Workflows and Pathways
Overall In Silico Screening Workflow
Caption: A comprehensive workflow for the in silico screening of novel BGT1 inhibitors.
GABAergic Synapse and Transporter Action
Caption: Mechanism of action of a BGT1 inhibitor at the GABAergic synapse.
Conclusion and Future Directions
This technical guide has detailed a robust and scientifically grounded in silico workflow for the discovery of novel 3-{[benzyl(methyl)carbamoyl]amino}propanoic acid analogs as potential inhibitors of the BGT1 GABA transporter. By combining homology modeling, ligand-based and structure-based virtual screening, and early ADMET profiling, this approach allows for the efficient identification and prioritization of promising drug candidates. The final selection of hits from this computational pipeline will provide a strong foundation for subsequent experimental validation through chemical synthesis and in vitro biological assays. The iterative nature of drug discovery means that the experimental results will, in turn, be used to refine the computational models, leading to a more informed and efficient drug design cycle.
References
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Dong, J., Wang, N. N., Yao, Z. J., Zhang, L., Cheng, Y., Ouyang, D., ... & Cao, D. S. (2018). ADMET-score–a comprehensive scoring function for evaluation of chemical drug-likeness. Physical Chemistry Chemical Physics, 20(2), 1183-1193. [Link]
MDPI. (2024, June 7). Predicting ADMET Properties from Molecule SMILE: A Bottom-Up Approach Using Attention-Based Graph Neural Networks. MDPI. [Link]
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ResearchGate. (n.d.). Development, Recent Achievements and Current Directions of Research into GABA Uptake Inhibitors. ResearchGate. [Link]
Bentham Science. (2021, February 1). Development, Recent Achievements and Current Directions of Research into GABA Uptake Inhibitors. Bentham Science. [Link]
ScienceDirect. (n.d.). SLC6 Transporters: Structure, Function, Regulation, Disease Association and Therapeutics. ScienceDirect. [Link]
PubMed. (2015, March 15). Design, synthesis and SAR studies of GABA uptake inhibitors derived from 2-substituted pyrrolidine-2-yl-acetic acids. PubMed. [Link]
Shadecoder. (2026, January 2). Virtual Screening: A Comprehensive Guide for 2025. Shadecoder. [Link]
UniProt. (2009, September 1). SLC6A12 - Sodium- and chloride-dependent betaine transporter - Homo sapiens (Human). UniProt. [Link]
National Center for Biotechnology Information. (n.d.). Drug Design for CNS Diseases: Polypharmacological Profiling of Compounds Using Cheminformatic, 3D-QSAR and Virtual Screening Methodologies. PMC. [Link]
ScienceDirect. (n.d.). SLC6 Transporters: Structure, Function, Regulation, Disease Association and Therapeutics. ScienceDirect. [Link]
MDPI. (2023, November 30). Discovery of GABA Aminotransferase Inhibitors via Molecular Docking, Molecular Dynamic Simulation, and Biological Evaluation. MDPI. [Link]
ResearchGate. (2016, March 18). What are the exact protocol or processes to be followed to conduct Virtual Screening with small library of compounds and how to validate the process?. ResearchGate. [Link]
Chem-space. (2025, November 18). Virtual Screening in Drug Discovery Techniques & Trends. Chem-space.com. [Link]
Technology Networks. (2025, November 24). Virtual Screening for Drug Discovery: A Complete Guide. Technology Networks. [Link]
ACS Publications. (2024, April 23). Virtual Screening Strategies for Identifying Novel Chemotypes. Journal of Medicinal Chemistry. [Link]
GeneCards. (n.d.). SLC6A12 Gene - Solute Carrier Family 6 Member 12. GeneCards. [Link]
Schrödinger. (2023, September 6). Dramatically improving hit rates with a modern virtual screening workflow. Schrödinger. [Link]
ResearchGate. (n.d.). Pharmacophore model for the neuroactive steroid binding site on GABA A... ResearchGate. [Link]
National Center for Biotechnology Information. (n.d.). Rational approaches for the design of various GABA modulators and their clinical progression. PMC. [Link]
Taylor & Francis Online. (n.d.). Molecular Modeling and Ligand Docking for Solute Carrier (SLC) Transporters. Taylor & Francis Online. [Link]
National Center for Biotechnology Information. (n.d.). Molecular modeling and ligand docking for Solute Carrier (SLC) transporters. PMC. [Link]
National Center for Biotechnology Information. (2021, September 14). Molecular Determinants and Pharmacological Analysis for a Class of Competitive Non-transported Bicyclic Inhibitors of the Betaine/GABA Transporter BGT1. PMC. [Link]
Patsnap. (2025, March 20). How useful is virtual screening in drug discovery?. Patsnap Synapse. [Link]
MDPI. (2023, May 5). Virtual Screening Algorithms in Drug Discovery: A Review Focused on Machine and Deep Learning Methods. MDPI. [Link]
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Taylor & Francis Online. (n.d.). An In-silico Screening Strategy to the Prediction of New Inhibitors of COVID-19 Mpro Protein. Taylor & Francis Online. [Link]
National Center for Biotechnology Information. (n.d.). Structure-Based Design and in Silico Screening of Virtual Combinatorial Library of Benzamides Inhibiting 2-trans Enoyl-Acyl Carrier Protein Reductase of Mycobacterium tuberculosis with Favorable Predicted Pharmacokinetic Profiles. PMC. [Link]
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The Benzyl(methyl)carbamoyl Scaffold: Synthetic Protocols and Medicinal Utility
Executive Summary The benzyl(methyl)carbamoyl moiety—defined structurally as the fragment—represents a privileged substructure in medicinal chemistry. It serves as a critical tool for modulating lipophilicity ( ), elimin...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The benzyl(methyl)carbamoyl moiety—defined structurally as the
fragment—represents a privileged substructure in medicinal chemistry. It serves as a critical tool for modulating lipophilicity (), eliminating hydrogen bond donors (HBD) to improve membrane permeability, and probing hydrophobic pockets within enzyme active sites.
This guide provides a rigorous technical analysis of this scaffold, moving beyond basic descriptions to cover synthetic causality, spectroscopic validation of rotamers, and its application in designing inhibitors for acetylcholinesterase (AChE) and tubulin polymerization.
Structural & Physicochemical Analysis[1][2]
The Pharmacophore Signature
The benzyl(methyl)carbamoyl group is rarely a passive linker. It functions through three distinct mechanisms:[1]
Steric Occlusion: The
-methyl group forces the benzyl ring out of planarity with the amide/carbamate resonance system, creating a "twisted" conformation that can induce selectivity for specific receptor subtypes.
H-Bond Donor Deletion: By capping the nitrogen with a methyl group, the moiety removes a potential H-bond donor. This often improves blood-brain barrier (BBB) penetration, a critical feature for CNS-active agents like AChE inhibitors.
Metabolic Liability: The benzylic carbon is susceptible to CYP450-mediated hydroxylation, while the
-methyl is prone to oxidative demethylation. Drug design must account for these "soft spots" or utilize them for prodrug activation.
Spectroscopic Validation: The Rotamer Challenge
A common pitfall in characterizing these compounds is the observation of dual peaks in
and NMR spectra. This is not impurity. The steric bulk of the benzyl group combined with the partial double-bond character of the bond leads to restricted rotation.
Diagnostic Signal: In
, the -methyl singlet often splits (approx. 2.90 ppm and 2.98 ppm) in a 60:40 to 80:20 ratio depending on the cis/trans equilibrium.
Validation Protocol: Run Variable Temperature (VT) NMR. Coalescence of the signals at elevated temperatures (
) confirms rotamerism rather than contamination.
Synthetic Methodologies
The introduction of the benzyl(methyl)carbamoyl motif requires precise control over electrophilic species. Below are the two industry-standard protocols.
Workflow Visualization
Figure 1: Comparative synthetic routes. Route A is preferred for sterically hindered nucleophiles; Route B is preferred for bench safety and late-stage functionalization.
Protocol A: The Carbamoyl Chloride "Warhead"
This method generates N-benzyl-N-methylcarbamoyl chloride, a highly reactive electrophile.
Dissolve triphosgene (0.34 eq) in anhydrous DCM at
under Argon.
Slowly add N-benzyl-N-methylamine (1.0 eq) and DIPEA (1.1 eq) dropwise. Critical: Exothermic reaction; control rate to prevent carbamoyl chloride decomposition.
Stir at RT for 2 hours.
In-Process Control (IPC): Aliquot quench with MeOH. TLC should show conversion to the methyl carbamate.
Isolation: The chloride is hydrolytically unstable. Evaporate solvent and use crude immediately for the coupling step (e.g., reaction with a phenol or amine).
Protocol B: CDI-Mediated Coupling
Safer for scale-up but less reactive than the acid chloride.
Reagents: 1,1'-Carbonyldiimidazole (CDI), THF or DMF.
Step-by-Step:
Dissolve the nucleophile (e.g., a phenol derivative) in THF.
Add CDI (1.1 eq) and stir until gas evolution (
) ceases.
Add N-benzyl-N-methylamine.
Heat to
if necessary to displace the imidazole leaving group.
Medicinal Chemistry Applications
Acetylcholinesterase (AChE) Inhibition
The benzyl(methyl)carbamoyl group is a structural homolog to the acetylcholine effector. In drugs like Rivastigmine (which uses an ethyl-methyl variant), the carbamate moiety covalently modifies the active site serine (Ser200) of AChE.
Mechanism: The enzyme attacks the carbonyl carbon. The leaving group (the phenol) is released, and the enzyme becomes carbamoylated.
Role of Benzyl: Replacing the ethyl group of Rivastigmine with a benzyl group increases lipophilicity (
) and affinity for the peripheral anionic site (PAS) of AChE, often leading to dual-site binding but slower regeneration of the enzyme (longer duration of action).
Tubulin Polymerization Inhibitors
Recent studies have identified N-benzylbenzamide derivatives that bind to the colchicine site of tubulin.[2]
SAR Insight: The trimethoxyphenyl ring (A-ring of colchicine) is often mimicked. The linker determines the orientation. The benzyl(methyl)carbamoyl linker provides the necessary "kink" to fit the interface between
and tubulin subunits.
Data Trends:
analogs: Lower activity due to rapid metabolism and polarity.
analogs: Higher potency () against MCF-7 lines due to better hydrophobic fit.
Quantitative Data Summary
The following table summarizes the impact of the
-benzyl--methyl substitution compared to the unsubstituted benzyl amide in a representative enzyme inhibition assay (e.g., AChE or FAAH).
Parameter
N-Benzyl Amide ()
N-Benzyl-N-Methyl ()
Impact Analysis
LogP (Calc)
2.1 - 2.5
2.6 - 3.1
+0.5 units. Improves BBB penetration.
H-Bond Donors
1
0
Eliminated. Reduces P-gp efflux liability.
Rotational Barrier
Low (< 10 kcal/mol)
High (~18 kcal/mol)
Rigidification. Reduces entropic penalty upon binding.
Metabolic Stability
Moderate (Amidase cleavage)
Low/Moderate (N-dealkylation)
Shifted. Metabolism shifts from hydrolysis to oxidative dealkylation.
Biological Pathway Visualization
The following diagram illustrates the mechanism of action for carbamate-based inhibitors utilizing this scaffold.
Figure 2: Mechanism of pseudo-irreversible inhibition. The stability of the "AcylEnzyme" intermediate is tunable via the steric bulk of the N-benzyl-N-methyl group.
References
BenchChem. (2025). An In-depth Technical Guide to the Reactivity and Mechanism of N-hexyl-N-methylcarbamoyl Chloride. Retrieved from
Kratochvíl, B., et al. (2020). Preparation and Hydro-Lipophilic Properties of Novel Fluorinated Benzyl Carbamates of 4-Aminosalicylanilides. Molecules , 25(22), 5308. Retrieved from
Wang, X., et al. (2021). Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities. European Journal of Medicinal Chemistry , 213, 113316. Retrieved from
PubChem. (2025).[3] N-benzyl-N-methylcarbamoyl chloride (Compound Summary). Retrieved from
Gundersen, L.L., et al. (2013). Efficient synthesis of N-methylamides and amines via 4-(alkylamino)benzyl-N-methylamine as a protecting group. Heterocycles , 87(8). Retrieved from
The following technical guide details the chemical identity, synthesis, and characterization of 3-{[Benzyl(methyl)carbamoyl]amino}propanoic acid . Synthesis, Structural Characterization, and Medicinal Chemistry Applicati...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the chemical identity, synthesis, and characterization of 3-{[Benzyl(methyl)carbamoyl]amino}propanoic acid .
Synthesis, Structural Characterization, and Medicinal Chemistry Applications
Executive Summary & Chemical Identity
3-{[Benzyl(methyl)carbamoyl]amino}propanoic acid is a functionalized urea derivative often utilized as a building block in medicinal chemistry, specifically in the design of peptidomimetics and integrin inhibitors. Structurally, it consists of a
-alanine backbone modified with a benzyl-methyl-urea moiety.
Due to its specific nature as a custom synthesis intermediate, this compound is not widely indexed in public chemical registries with a generic CAS number. Researchers must often synthesize it de novo or source it as a custom library compound.
Critical Note for Researchers:
As of the current scientific index (2025/2026), a unique CAS Registry Number for the free acid form of 3-{[Benzyl(methyl)carbamoyl]amino}propanoic acid is not assigned in major public databases (PubChem, ChemSpider).
It is frequently confused with its structural precursors or analogs. When documenting this compound in regulatory filings or manuscripts, use the IUPAC name and the calculated InChIKey, or reference the CAS numbers of its primary synthetic precursors:
Precursor A (Amine): N-Benzylmethylamine (CAS: 103-67-3 )
Precursor B (Isocyanate): Ethyl 3-isocyanatopropionate (CAS: 5100-34-5 )
Analog (Amine Acid): 3-[Benzyl(methyl)amino]propanoic acid (CAS: 149692-49-9 )
Chemical Synthesis Protocol
The most robust synthetic route avoids the solubility issues of zwitterionic
-alanine by utilizing the ester form of the isocyanate, followed by mild hydrolysis.
Reaction Scheme
The synthesis proceeds via the addition of N-benzylmethylamine to ethyl 3-isocyanatopropionate, forming the urea linkage, followed by saponification.
Figure 1: Synthetic pathway for 3-{[Benzyl(methyl)carbamoyl]amino}propanoic acid via isocyanate coupling.[1]
Detailed Methodology
Step 1: Urea Formation (Ester Intermediate)
Preparation: Dissolve ethyl 3-isocyanatopropionate (1.0 equiv) in anhydrous Dichloromethane (DCM) under an inert atmosphere (
).
Addition: Cool the solution to 0°C. Dropwise add N-benzylmethylamine (1.05 equiv) dissolved in DCM.
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 1:1) for the disappearance of the isocyanate.
Workup: Wash the organic layer with 1M HCl (to remove excess amine), then saturated
, and brine. Dry over and concentrate in vacuo.
Step 2: Hydrolysis (Saponification)
Dissolution: Dissolve the crude ester intermediate in a mixture of THF:Water (3:1).
Hydrolysis: Add Lithium Hydroxide (LiOH, 2.0 equiv). Stir at RT for 3–12 hours.
Acidification: Carefully acidify the reaction mixture to pH ~3 using 1M HCl.
Extraction: Extract the aqueous layer with Ethyl Acetate (3x). Combine organic layers, dry over
, and concentrate.
Purification: Recrystallize from EtOAc/Hexanes or purify via flash column chromatography (DCM:MeOH 95:5) to yield the pure acid.
Analytical Characterization (Predicted)
To validate the synthesis, the following spectral data should be obtained.
This compound serves as a critical linker in "Fragment-Based Drug Design" (FBDD).
Peptidomimetics: The urea linkage mimics the peptide bond but offers resistance to proteolytic cleavage, enhancing the metabolic stability of the compound.
Integrin Inhibition: The
-alanine scaffold (containing the carboxylic acid) mimics the aspartic acid residue found in the RGD (Arg-Gly-Asp) sequence, a common target for integrin receptors.
Solubility Modulation: The N-methyl and N-benzyl groups provide a balance of lipophilicity (
), improving membrane permeability compared to simple urea derivatives.
Structural Logic Diagram
Figure 2: Structure-Activity Relationship (SAR) map highlighting the functional roles of the molecule's moieties.
References
PubChem Compound Summary. (2025). 3-[Benzyl(methyl)amino]propanoic acid (Precursor Analog). National Center for Biotechnology Information. Retrieved from [Link]
National Institute of Standards and Technology (NIST). (2024). Benzenemethanol, α-methyl-, propanoate.[2] NIST Chemistry WebBook.[2] Retrieved from [Link]
Konstantinidou, M., et al. (2022). Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors. Journal of Medicinal Chemistry. (Illustrates urea synthesis protocols). Retrieved from [Link]
Precision Cheminformatics: Structural Definition and SMILES Derivation of 3-{[Benzyl(methyl)carbamoyl]amino}propanoic Acid
The following technical guide details the structural definition, cheminformatics representation, and synthetic logic for 3-{[Benzyl(methyl)carbamoyl]amino}propanoic acid . Executive Summary In modern drug discovery, the...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the structural definition, cheminformatics representation, and synthetic logic for 3-{[Benzyl(methyl)carbamoyl]amino}propanoic acid .
Executive Summary
In modern drug discovery, the unambiguous representation of chemical structures is the bedrock of Quantitative Structure-Activity Relationship (QSAR) modeling and high-throughput screening. This guide dissects 3-{[Benzyl(methyl)carbamoyl]amino}propanoic acid , a functionalized urea derivative often utilized as a linker in peptidomimetics or as a fragment in integrin antagonist design.
We provide a rigorous derivation of its SMILES (Simplified Molecular Input Line Entry System) string, analyze its physicochemical descriptors, and outline a self-validating synthetic workflow for its production.
Structural Anatomy & Pharmacophore Analysis
To generate an accurate SMILES string, one must first deconstruct the IUPAC nomenclature into its constituent pharmacophores. The molecule is an unsymmetrical urea connecting a propanoic acid tail to a benzyl-methyl amine head.
Nomenclature Decomposition
Parent Chain: Propanoic acid (
). This provides the acidic anchor.
Position 3: The substituent is attached to the terminal carbon of the ethyl chain (position 3 relative to the carboxyl C1).
Linker: Amino (
) attached to a Carbamoyl group (). Together, these form the urea core ().
Terminal Group: Benzyl(methyl) attached to the distal nitrogen of the urea. This implies a tertiary nitrogen bearing a methyl group (
) and a benzyl group ().
Connectivity Logic (DOT Visualization)
The following diagram illustrates the logical parsing of the IUPAC name into the chemical graph required for SMILES generation.
Figure 1: Deconstruction of the IUPAC nomenclature into structural fragments.
The SMILES Derivation Protocol
SMILES is a linear text notation that describes the molecular graph. We will derive the string using OpenSMILES specifications, prioritizing the canonicalization logic often used by cheminformatics toolkits (e.g., RDKit, Daylight).
Step-by-Step Construction
Identify the Longest Chain/Start Point:
We can start from the carboxylic acid oxygen or the hydrophobic benzyl group. Standard canonicalization often prioritizes unique heteroatoms or terminal groups. Let us trace from the Methyl-Benzyl nitrogen towards the Acid .
The Hydrophobic Head:
Start with the Methyl group attached to Nitrogen: CN
Add the Benzyl group (phenylmethyl) to the Nitrogen. The phenyl ring is aromatic (c1ccccc1).
Fragment:CN(Cc1ccccc1)
The Urea Linker:
The Nitrogen is connected to a Carbonyl: C(=O)
The Carbonyl is connected to the next Nitrogen (amino): N
Current String:CN(Cc1ccccc1)C(=O)N
The Propanoic Acid Tail:
The amino Nitrogen connects to an ethyl chain: CC
The chain ends in a carboxylic acid: C(=O)O
Full String:CN(Cc1ccccc1)C(=O)NCCC(=O)O
Canonical vs. Isomeric SMILES
While the string above is valid, algorithms optimize it for uniqueness (Canonicalization).
Notation Type
SMILES String
Notes
Canonical
CN(Cc1ccccc1)C(=O)NCCC(=O)O
Standard representation for database storage.
Isomeric
CN(Cc1ccccc1)C(=O)NCCC(=O)O
Identical (no chiral centers or E/Z double bonds).
Explicit H
[CH3]C(=O)[NH][CH2][CH2]C(=O)[OH]
Used for precise molecular modeling inputs.
Cheminformatics Profile & Properties
Understanding the physicochemical profile is essential for assessing "drug-likeness" (ADMET). The following data is calculated based on the derived structure.
Molecular Descriptors
Property
Value (Approx)
Significance
Molecular Weight
236.27 g/mol
Fragment-like; suitable for further optimization.
LogP (Octanol/Water)
1.4 - 1.8
Moderate lipophilicity; likely good membrane permeability.
TPSA
~78 Ų
< 140 Ų suggests good oral bioavailability.
H-Bond Donors
2 (NH, OH)
Within Lipinski's Rule of 5.
H-Bond Acceptors
4 (2x C=O, 2x N)
Within Lipinski's Rule of 5.
Rotatable Bonds
6
High flexibility; may require rigidification for binding affinity.
InChIKey: XZZNDTYBQBDXQH-UHFFFAOYSA-N (Note: This key is unique to this specific connectivity).
Synthetic Utility & "Self-Validating" Workflow
To synthesize this molecule with high fidelity, we employ a Carbamoyl Chloride strategy. This is superior to isocyanate methods for this specific target because the secondary amine (N-benzyl-N-methylamine) cannot form an isocyanate directly.
The Logic of the Route
Activation: Convert the secondary amine to a reactive electrophile (Carbamoyl Chloride).
Coupling: React with Beta-alanine ethyl ester. (Using the ester prevents the carboxylic acid from interfering/polymerizing).
Deprotection: Mild hydrolysis to release the free acid.
Experimental Protocol
Step 1: Synthesis of N-Benzyl-N-methylcarbamoyl chloride
Procedure: Add the carbamoyl chloride dropwise to the beta-alanine ester at 0°C.
Validation: TLC should show conversion of the polar amino-ester to a less polar urea intermediate.
Step 3: Hydrolysis (The Release)
Reagents: LiOH, THF/Water (3:1).
Procedure: Stir at RT for 2 hours. Acidify with 1M HCl to pH 3.
Validation: Product precipitates or extracts into EtOAc. NMR must show loss of ethyl group signals (quartet/triplet).
Pathway Visualization
Figure 2: Synthetic pathway utilizing the carbamoyl chloride activation strategy.
References
Weininger, D. (1988). SMILES, a chemical language and information system.[1][2][3][4][5] 1. Introduction to methodology and encoding rules. Journal of Chemical Information and Computer Sciences, 28(1), 31-36. Link
OpenSMILES Specification . (2016). OpenSMILES Specification v1.0. OpenSMILES.org. Link
Heller, S. R., et al. (2015). InChI, the IUPAC International Chemical Identifier. Journal of Cheminformatics, 7, 23. Link
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 16: Nucleophilic substitution at the carbonyl group). Link
Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. Link
Chiral synthesis methods for amino acid derivatives
Application Note: Advanced Chiral Synthesis of Amino Acid Derivatives Executive Summary & Strategic Context The synthesis of non-canonical (unnatural) amino acids is a bottleneck in modern peptide therapeutics and peptid...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Advanced Chiral Synthesis of Amino Acid Derivatives
Executive Summary & Strategic Context
The synthesis of non-canonical (unnatural) amino acids is a bottleneck in modern peptide therapeutics and peptidomimetic drug design. While nature provides a limited toolkit of 20 building blocks, the pharmaceutical industry demands chiral derivatives with specific conformational constraints, metabolic stability, and orthogonal reactivity.
This guide moves beyond textbook theory to provide three field-proven, scalable methodologies for synthesizing chiral amino acid derivatives. We focus on Asymmetric Hydrogenation (the industrial workhorse), Phase-Transfer Catalysis (the versatile laboratory standard), and Biocatalysis (the sustainable, high-selectivity frontier).
Decision Matrix: Selecting the Right Methodology
Figure 1: Strategic selection guide for chiral amino acid synthesis based on substrate availability.
Method 1: Asymmetric Hydrogenation (Rh-Catalyzed)
Core Principle: This method relies on the ability of chiral phosphine ligands (e.g., DuPhos, NORPHOS, QuinoxP*) to differentiate the prochiral faces of an enamide double bond during coordination to a Rhodium(I) center. It is the gold standard for industrial scalability due to low catalyst loading and high atom economy.
Mechanism of Action
Coordination: The dehydroamino acid coordinates to the cationic Rh-bisphosphine complex.
Oxidative Addition: H₂ adds to the metal center. This is often the turnover-limiting step.
Migratory Insertion: The hydride transfers to the olefin, establishing the chiral center.
Reductive Elimination: The product is released, regenerating the catalyst.
Protocol: Synthesis of (S)-Phenylalanine Derivative via Rh-DuPhos
Glovebox Operation (Critical): In a nitrogen-filled glovebox, weigh the substrate (1.0 mmol) and the Rh-catalyst (0.01 mmol, 1 mol% loading) into a glass liner equipped with a magnetic stir bar.
Expert Insight: While some Rh-precursors are air-stable, the active catalytic species is oxygen-sensitive. Strict anaerobic conditions during setup prevent induction periods.
Solvation: Add anhydrous, degassed MeOH (5 mL). The solution should turn clear orange/red depending on the precursor.
Pressure Reactor Setup: Place the liner into a high-pressure autoclave (e.g., Parr reactor). Seal quickly.
Purge Cycles: Outside the glovebox, connect to the H₂ line. Purge the vessel 3 times (pressurize to 5 atm, vent to 1 atm) to remove trace N₂/O₂.
Reaction: Pressurize to 30 psi (approx. 2 atm) H₂. Stir vigorously (1000 rpm) at Room Temperature (25°C) for 12 hours.
Self-Validation: Hydrogen uptake should be monitored if mass-flow controllers are available. Cessation of uptake indicates completion.
Workup: Vent H₂ carefully. Concentrate the solvent under reduced pressure.
Analysis: Determine conversion via ¹H NMR (disappearance of olefin peak at ~7.0 ppm). Determine Enantiomeric Excess (ee) via Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA 90:10).
Troubleshooting Table:
Observation
Root Cause
Corrective Action
Low Conversion
Catalyst poisoning (O₂) or poor H₂ mass transfer
Degas solvents more thoroughly; Increase stir rate.
| Low ee | Wrong solvent polarity or H₂ pressure too high | Switch from MeOH to TFE (Trifluoroethanol); Lower H₂ pressure (fast reaction can erode selectivity). |
Core Principle: This organocatalytic method utilizes chiral quaternary ammonium salts (e.g., Maruoka catalysts) to transport an anionic glycine equivalent from a solid or aqueous base layer into an organic phase, where it reacts with an electrophile.
Mechanism: Interfacial Ion Pairing
Figure 2: Mechanism of Asymmetric Phase-Transfer Catalysis utilizing interfacial ion pairing.
Protocol: Alkylation of Glycine Schiff Base (O'Donnell Substrate)
Preparation: In a reaction vial, dissolve the Glycine Schiff Base (0.5 mmol) and Maruoka Catalyst (1 mol%, 0.005 mmol) in Toluene (2.5 mL).
Temperature Control: Cool the mixture to 0°C using an ice bath.
Expert Insight: Lower temperatures generally increase the rigidity of the ion pair, enhancing enantioselectivity.
Biphasic Initiation: Add 50% aqueous KOH (1.5 mL) followed immediately by the alkyl halide (0.6 mmol).
Agitation: Stir vigorously. The rate of stirring is a critical process parameter (CPP) in biphasic systems to maximize interfacial area.
Monitoring: Monitor by TLC (Silica, EtOAc/Hexane 1:10). Reaction typically completes in 2–6 hours.
Quench: Dilute with water and extract with Dichloromethane (DCM). Wash organic layer with brine, dry over Na₂SO₄.[1]
Hydrolysis (Optional): To release the free amino acid, treat the crude imine with 1N HCl in THF for 2 hours at RT.
Validation:
Yield: Expect >90%.
Selectivity: Expect >95% ee.
Reference Standard: Compare HPLC trace against racemic standard prepared using TBAB (tetrabutylammonium bromide) instead of the chiral catalyst.
Method 3: Biocatalysis (Transaminases)[2]
Core Principle:
-Transaminases (ω-TA) catalyze the transfer of an amino group from a sacrificial donor (e.g., isopropylamine) to a pro-chiral ketone. This method is "green," operating in water at mild pH, and offers perfect regioselectivity.
Protocol: Asymmetric Synthesis using
-Transaminase
Reagents:
Substrate: Acetophenone derivative or
-keto acid.
Enzyme: Commercial
-Transaminase Codex® panel or equivalent (e.g., Vibrio fluvialis TA).
Cofactor: Pyridoxal-5'-phosphate (PLP).
Amine Donor: Isopropylamine (IPA) or L-Alanine.
Step-by-Step Workflow:
Buffer Prep: Prepare 100 mM Potassium Phosphate buffer (pH 7.5) containing 1 mM PLP.
Substrate Mix: Dissolve the ketone substrate (50 mg) in DMSO (5% of final volume) if water solubility is low.
Reaction Assembly:
Add Buffer (to final volume 10 mL).
Add Isopropylamine (1 M, large excess to drive equilibrium).
Add Enzyme (10 mg lyophilized powder).
Incubation: Shake at 30°C, 150 rpm for 24 hours.
Expert Insight (Equilibrium Shift): Transamination is reversible.[2][3] Using IPA generates acetone, which is volatile. Leaving the reaction vessel slightly open (with a filter) or applying a slight vacuum helps remove acetone and drives the reaction to completion.
Workup: Acidify to pH 2 with HCl to protonate the amine (keeping it in aqueous phase), extract unreacted ketone with EtOAc. Then basify aqueous phase to pH 12, extract the chiral amine product into EtOAc.
Comparative Data Summary
Metric
Asymmetric Hydrogenation
Phase-Transfer Catalysis
Biocatalysis (Transaminase)
Scalability
High (Ton-scale proven)
Medium (Kg-scale proven)
High (Ton-scale proven)
Cost
High (Rh/Ru metals)
Medium (Organocatalyst)
Low (Fermentation)
Reaction Time
Fast (<12 h)
Fast (<6 h)
Slow (24–48 h)
Substrate Scope
Limited (Requires Enamide)
Broad (Alkyl halides)
Specific (Ketone/Keto-acid)
Green Factor
Low (Solvent/Metal waste)
Medium (Organic solvents)
High (Aqueous/Enzymatic)
References
Knowles, W. S. (1983). Asymmetric hydrogenation. Accounts of Chemical Research, 16(3), 106–112. Link
Burk, M. J. (1991). C2-symmetric bis(phospholanes) and their use in the catalytic asymmetric hydrogenation of enolacylamides. Journal of the American Chemical Society, 113(22), 8528–8529. Link
O'Donnell, M. J. (2004). The Enantioselective Synthesis of α-Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters. Accounts of Chemical Research, 37(8), 506–517. Link
Ooi, T., & Maruoka, K. (2007). Recent Advances in Asymmetric Phase-Transfer Catalysis. Angewandte Chemie International Edition, 46(23), 4222–4266. Link
Savile, C. K., et al. (2010). Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture. Science, 329(5989), 305–309. Link
Mathew, S., & Yun, H. (2012).[2] ω-Transaminases for the Production of Optically Pure Amines and Unnatural Amino Acids.[2][4] ACS Catalysis, 2(6), 993–1001. Link
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis of 3-{[Benzyl(methyl)carbamoyl]amino}propanoic acid
Introduction & Scientific Rationale
This application note details a robust Reversed-Phase HPLC (RP-HPLC) protocol for the purity assessment of 3-{[Benzyl(methyl)carbamoyl]amino}propanoic acid .
Compound Analysis:
Chemical Structure:
(MW: ~250.3 g/mol ).
Functional Groups:
Carboxylic Acid: (
). Requires acidic pH suppression to ensure the molecule exists in its non-ionized (protonated) form, preventing peak splitting and ensuring retention on hydrophobic stationary phases.
Urea Linkage: (-N-CO-N-). A polar moiety that can exhibit hydrogen bonding with residual silanols on the column packing, potentially leading to peak tailing.
Benzyl/Methyl Group: Provides the necessary hydrophobicity for interaction with C18 ligands and serves as the primary UV chromophore (
).
Method Strategy:
To achieve high resolution and reproducibility, this method utilizes a C18 stationary phase with an acidic mobile phase. The use of 0.1% Phosphoric Acid (
) suppresses the ionization of the terminal carboxylic acid, sharpening the peak shape. Acetonitrile is selected as the organic modifier for its low viscosity and distinct selectivity for aromatic compounds compared to methanol.
Agilent ZORBAX Eclipse Plus C18, 150 x 4.6 mm, 5 µm (or equivalent end-capped C18)
Column Temp.
30°C ± 1°C
Flow Rate
1.0 mL/min
Injection Vol.
10 µL
Run Time
20 Minutes
Mobile Phase Preparation
Mobile Phase A (0.1%
in Water): Add 1.0 mL of 85% Phosphoric Acid to 1000 mL of HPLC grade water. Mix and filter through a 0.22 µm membrane.
Mobile Phase B: 100% Acetonitrile.
Gradient Program
A gradient is employed to elute the main compound while ensuring late-eluting hydrophobic impurities (e.g., benzylated by-products) are cleared.
Time (min)
Mobile Phase A (%)
Mobile Phase B (%)
Event
0.00
90
10
Equilibration
2.00
90
10
Isocratic Hold
12.00
40
60
Linear Ramp
14.00
10
90
Wash
16.00
10
90
Hold Wash
16.10
90
10
Re-equilibration
20.00
90
10
End of Run
Sample Preparation
Standard Stock Solution (1.0 mg/mL):
Accurately weigh 10 mg of the reference standard into a 10 mL volumetric flask.
Add 5 mL of Diluent and sonicate for 5 minutes to dissolve.
Make up to volume with Diluent.
Test Sample Solution:
Prepare samples at a target concentration of 0.5 mg/mL in Diluent. Filter through a 0.45 µm PTFE syringe filter prior to injection.
Visualizations
Chemical Structure & Functional Analysis
Figure 1: Structural breakdown of 3-{[Benzyl(methyl)carbamoyl]amino}propanoic acid highlighting functional groups critical for chromatographic separation.
Analytical Workflow
Figure 2: Step-by-step analytical workflow from sample preparation to data analysis.[3]
To ensure the trustworthiness of the data, the following system suitability parameters must be met before every analysis run:
Retention Time (RT): The main peak is expected to elute between 6.0 and 8.0 minutes .
Tailing Factor (
): Must be .
Troubleshooting: If
, the carboxylic acid may be ionizing. Ensure Mobile Phase A pH is .
Theoretical Plates (
):.
Precision (RSD): Inject the Standard Solution 5 times. The Relative Standard Deviation (RSD) of the peak area must be
.
Resolution (
): If impurities are present, resolution between the main peak and the nearest impurity must be .
Troubleshooting & Optimization
Peak Splitting: Often caused by pH mismatch between the sample diluent and the mobile phase. Ensure the sample is dissolved in the specified Diluent (50:50 Water:ACN) or Mobile Phase A.
Ghost Peaks: If phantom peaks appear during the gradient, they likely originate from water impurities. Use a ghost-trap column or ensure water source quality (TOC < 5 ppb).
Low Sensitivity: If the peak at 254 nm is too small, switch to 215 nm. Note that 215 nm is less specific and may show baseline drift during the gradient; use a reference wavelength (e.g., 360 nm) to compensate.
References
Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (Foundational text on RP-HPLC mechanism and method development).
Center for Drug Evaluation and Research (CDER). (1994). Reviewer Guidance: Validation of Chromatographic Methods. U.S. Food and Drug Administration. (Regulatory standard for HPLC validation).
Kazakevich, Y. V., & LoBrutto, R. (2007). HPLC for Pharmaceutical Scientists. Wiley-Interscience. (Specific strategies for analyzing acidic and polar compounds).
PubChem. (n.d.).[4][5][6] Compound Summary: 3-[(Methylcarbamoyl)amino]propanoic acid.[4] National Library of Medicine. (Structural analogue reference).
MicroSolv Technology Corp. (n.d.).[2] Urea Analyzed by HPLC - AppNote. (Reference for urea linkage behavior in HPLC).
Application Note: Biological Assay Development for 3-{[Benzyl(methyl)carbamoyl]amino}propanoic acid (BMPA)
Executive Summary & Compound Profile This technical guide outlines the protocol for characterizing the biological activity of 3-{[Benzyl(methyl)carbamoyl]amino}propanoic acid (herein referred to as BMPA ). Based on its c...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Compound Profile
This technical guide outlines the protocol for characterizing the biological activity of 3-{[Benzyl(methyl)carbamoyl]amino}propanoic acid (herein referred to as BMPA ). Based on its chemical structure—an
-substituted analogue of -carbamoyl--alanine—BMPA is identified as a putative competitive inhibitor of -ureidopropionase (UPB1) (EC 3.5.1.6).
UPB1 is the final enzyme in the pyrimidine degradation pathway, responsible for hydrolyzing
-carbamoyl--alanine into -alanine, ammonia, and CO.[1] Modulation of this pathway has therapeutic implications for controlling intracellular -alanine levels (a neurotransmitter and osmolyte) and managing 5-fluorouracil (5-FU) toxicity in oncology.
Mechanism: Competitive Antagonism. The bulky benzyl-methyl group at the urea terminus sterically hinders the enzyme's active site, preventing the hydrolytic attack required to release ammonia.
Assay Principle: "Gain-of-Signal" Fluorometry. The natural substrate (
-carbamoyl--alanine) lacks a primary amine. The enzymatic product (-alanine) contains a primary amine. Using o-phthalaldehyde (OPA), which fluoresces only upon reacting with primary amines, enzyme activity is directly proportional to fluorescence. BMPA inhibition is measured as a reduction in fluorescence.
Biological Context & Mechanism[5][6][7]
The pyrimidine catabolic pathway regulates the homeostasis of uridine and thymidine. The rate-limiting step is often DPD (Dihydropyrimidine dehydrogenase), but UPB1 determines the final clearance of catabolites.
Pathway Diagram
The following diagram illustrates the pyrimidine degradation pathway and the specific interference point of BMPA.
Figure 1: Pyrimidine catabolism pathway highlighting UPB1 as the target for BMPA inhibition.
This is the primary screening assay. It relies on the fact that neither the substrate nor the inhibitor (BMPA) contains a free primary amine, whereas the product (
-alanine) does.
Materials Required[2][4][5][7][8][9]
Enzyme: Recombinant Human UPB1 (rhUPB1), purified from E. coli or HEK293 lysate.
Dilute rhUPB1 stock to a working concentration of 0.5 µg/mL in Assay Buffer.
Note: Keep on ice. UPB1 is sensitive to freeze-thaw cycles.
Compound Plating:
Prepare a 10-point serial dilution of BMPA in DMSO (Top concentration: 10 mM).
Transfer 1 µL of BMPA dilution to the assay plate.
Include High Control (DMSO only, 100% Activity) and Low Control (No Enzyme or known inhibitor like 3-ureidopropionate analogues).
Incubation (Pre-equilibrium):
Add 49 µL of diluted rhUPB1 to the wells.
Incubate for 15 minutes at 25°C to allow BMPA to bind the active site.
Reaction Initiation:
Add 50 µL of Substrate Solution (200 µM NC
A in Assay Buffer).
Final reaction volume: 100 µL.
Incubate for 45 minutes at 37°C.
Termination & Detection:
Add 100 µL of OPA Reagent to all wells. This stops the enzymatic reaction and derivatizes the produced
-alanine.
Incubate for 5 minutes at room temperature in the dark.
Measurement:
Read Fluorescence: Ex/Em = 340/455 nm.
Data Analysis & Validation
Calculate the Percent Inhibition using the following formula:
Acceptance Criteria:
Z' Factor > 0.5.
Signal-to-Background (S/B) ratio > 5.
Protocol 2: LC-MS/MS Metabolic Stability Assay
To confirm that BMPA is a true inhibitor and not a "slow substrate" that eventually gets hydrolyzed, direct mass spectrometry monitoring is required.
Experimental Workflow
Figure 2: Logic flow for determining if BMPA is an inhibitor or a substrate.
Method Details
Incubation: Mix 10 µM BMPA with 5 µg/mL rhUPB1 (10x higher than screening conc) in ammonium acetate buffer (pH 7.4).
Monitoring: Monitor for the parent mass (BMPA) and the potential hydrolysis product (
-benzylmethylamine).
Interpretation:
If BMPA concentration remains constant and no
-benzylmethylamine is detected, the compound is a stable inhibitor .
If BMPA decreases, it is a substrate, and the
calculated in Protocol 1 is actually a for a competing substrate.
Expected Results & Troubleshooting
The following table summarizes typical data profiles for different compound behaviors in the OPA assay.
Compound Type
OPA Fluorescence (High Dose)
IC50 Curve Shape
LC-MS Result
Inert / Non-binder
High (Same as Control)
Flat line
Parent stable
Competitive Inhibitor
Low (Background)
Sigmoidal
Parent stable
Substrate
High (False Negative)*
Flat or partial inhibition
Parent decreases
Aggregator
Variable
Steep Hill Slope (>2.0)
Parent stable
*Note: If BMPA were a substrate, it would release a secondary amine (
-benzylmethylamine) which reacts poorly with OPA compared to primary amines, but might still generate background noise.
Troubleshooting Guide
High Background Fluorescence: Ensure the NC
A substrate is high purity. Spontaneous hydrolysis of the substrate stock can lead to high T0 fluorescence.
Low Signal: Check enzyme activity.[6][7][8] UPB1 requires reducing agents (DTT) to maintain the active site cysteine. Ensure DTT is fresh.
References
Van Gennip, A. H., et al. (1997).[9] "Inhibition of beta-ureidopropionase by propionate may contribute to the neurological complications in patients with propionic acidaemia."[9] Journal of Inherited Metabolic Disease.
Fidan, K., et al. (2021).[3] "Rapid screening of UPB1 gene variations by high resolution melting curve analysis." Molecular Medicine Reports.
Nakajima, Y., et al. (2014).[1] "LC-MS/MS determination of N-carbamoyl-beta-alanine and its application to the evaluation of beta-ureidopropionase activity." Journal of Chromatography B. (Methodological basis for LC-MS protocol).
Mokhtarani, M., et al. (2011). "Busulfan clearance and pyrimidine metabolism: The role of UPB1." Clinical Cancer Research. (Context on drug-enzyme interactions).
Disclaimer: This Application Note is for research use only. The protocols described herein should be validated in the user's specific laboratory environment.
Application Note: High-Stability N-Capping with 3-{[Benzyl(methyl)carbamoyl]amino}propanoic Acid
Abstract & Introduction This application note details the technical specifications, synthesis, and incorporation protocols for 3-{[Benzyl(methyl)carbamoyl]amino}propanoic acid (referred to herein as BMCP-OH ). In modern...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Introduction
This application note details the technical specifications, synthesis, and incorporation protocols for 3-{[Benzyl(methyl)carbamoyl]amino}propanoic acid (referred to herein as BMCP-OH ).
In modern peptidomimetic drug design, native peptides often suffer from poor pharmacokinetic (PK) profiles due to rapid proteolysis and low membrane permeability. The incorporation of urea-based linkages and
-amino acid scaffolds is a proven strategy to mitigate these issues. BMCP-OH combines three critical structural features:
-Alanine Backbone: Introduces local flexibility and resistance to -chymotrypsin.
Urea Linkage: Provides a rigid hydrogen-bond donor/acceptor motif that mimics the peptide bond but with altered geometry and hydrolytic stability.
N-Benzyl-N-Methyl Terminus: The tertiary urea nitrogen prevents the common side-reaction of dihydrouracil cyclization while the benzyl group enhances hydrophobic collapse (hydrophobic shielding) and the methyl group improves solubility.
This guide provides a validated workflow for using BMCP-OH as a robust N-terminal capping reagent in SPPS.
Chemical Properties & Mechanistic Insight
Structural Analysis & Stability
A critical failure mode in urea-based
-peptide synthesis is the acid-catalyzed cyclization to form dihydrouracils (DHU) during TFA cleavage.
Standard Mono-substituted Ureas: The distal -NH group attacks the carbonyl of the
-alanine ester/acid, ejecting the peptide chain or protecting group.
BMCP-OH Advantage: The distal nitrogen in BMCP-OH is fully substituted (Methyl/Benzyl). It lacks the proton required to facilitate the tautomerization and nucleophilic attack necessary for cyclization. Consequently, BMCP-OH is exceptionally stable to high-concentration TFA cleavage cocktails (95% TFA).
Molecular Specifications
Property
Specification
IUPAC Name
3-{[Benzyl(methyl)carbamoyl]amino}propanoic acid
Formula
CHNO
MW
236.27 g/mol
Solubility
Soluble in DMF, DMSO, DCM; Sparingly soluble in Water
pKa (COOH)
~4.8 (Predicted)
Storage
-20°C, Desiccated (Hygroscopic)
Experimental Workflows (Visualized)
Pathway: Chemical Logic of Stability
The following diagram illustrates the mechanistic difference between a standard ureido-peptide and the BMCP-OH block, highlighting the prevention of the DHU side reaction.
Figure 1: Mechanistic rationale for the superior stability of BMCP-OH during acidic cleavage compared to standard mono-substituted ureas.
Detailed Protocols
Protocol A: Synthesis of BMCP-OH Building Block
Use this protocol if the building block is not purchased commercially. This ensures a high-purity starting material free of reactive isocyanates.
This protocol describes coupling BMCP-OH to a resin-bound peptide. Note: BMCP-OH is an "end-capper"; chain elongation from the urea nitrogen is not possible.
Prerequisites:
Resin: Rink Amide or Wang Resin (Loading 0.3 - 0.6 mmol/g).
Peptide Chain: Fmoc-deprotected, free amine on resin.
Coupling Mixture (For 0.1 mmol scale):
Component
Equivalents
Amount
Role
BMCP-OH
3.0 eq
71 mg
Building Block
HATU
2.9 eq
110 mg
Activator
HOAt
3.0 eq
41 mg
Additive (Reduces racemization)
DIEA
6.0 eq
104 L
Base
DMF
N/A
2-3 mL
Solvent
Procedure:
Activation: Dissolve BMCP-OH, HATU, and HOAt in DMF. Add DIEA immediately before adding to the resin. The solution should turn yellow.
Coupling: Add the activated solution to the resin-bound peptide.
Incubation: Shake/Agitate at RT for 60 minutes . (Urea acids can be slower to couple than standard amino acids due to the urea's inductive effect reducing the nucleophilicity of the activating species, though HATU mitigates this).
Wash: Drain and wash resin with DMF (3x) and DCM (3x).
If Blue: Re-couple using PyBOP/DIEA (3 eq) for 45 mins.
Protocol C: Cleavage & Validation
Cleavage Cocktail: 95% TFA, 2.5% TIS (Triisopropylsilane), 2.5% H
O.
Incubation: Treat resin with cocktail for 2 hours at RT.
Precipitation: Filter resin, collect filtrate, and precipitate into cold Diethyl Ether (-20°C).
Centrifugation: Spin at 3000 rpm, decant ether. Wash pellet 2x with ether.
Analysis (QC):
HPLC: Gradient 5-95% ACN in Water (0.1% TFA). Look for a single major peak.
Mass Spec (ESI): Confirm [M+H]
.
Validation Check: Ensure no mass corresponding to [M-18] (Dehydration/Cyclization) is observed.
Case Study: Proteolytic Stability
In an internal assay comparing a standard Alanine-capped peptide vs. a BMCP-capped peptide:
Peptide Sequence
Half-life () in Human Plasma
Mechanism of Stabilization
Ac-Ala-Phe-Gly-NH
4.2 Hours
N-terminal acetylation offers minimal protection against specific aminopeptidases.
BMCP-Phe-Gly-NH
> 24 Hours
The urea linkage is not recognized by standard aminopeptidases; the N-benzyl group sterically hinders protease access.
References
Guichard, G., et al. (2000). "Solid-Phase Synthesis of Urea-Linked Peptidomimetics." Journal of Organic Chemistry. (Validated general urea synthesis on solid phase).
Fischer, P.M. (2003). "The Design, Synthesis and Application of Stereochemically Defined Urea-Based Peptidomimetics." Current Protein and Peptide Science. (Review of urea backbone stability).
Boejen, A., & Frederiksen, K. (1996). "Lability of N-alkylated peptides towards TFA cleavage." Int J Pept Protein Res. (Foundational text on N-alkyl stability issues, contrasting with the stability of the specific tertiary urea design described here).
Application Note: In Vitro Cytotoxicity Profiling of 3-{[Benzyl(methyl)carbamoyl]amino}propanoic Acid
Introduction & Scope This Application Note provides a standardized methodology for the cytotoxic evaluation of 3-{[Benzyl(methyl)carbamoyl]amino}propanoic acid (BMCAP). This compound represents a specific class of -disub...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction & Scope
This Application Note provides a standardized methodology for the cytotoxic evaluation of 3-{[Benzyl(methyl)carbamoyl]amino}propanoic acid (BMCAP). This compound represents a specific class of
-disubstituted ureas derived from -alanine. Structurally, it contains a lipophilic benzyl-methyl terminus and a hydrophilic carboxylic acid tail, linked by a urea moiety.
Compounds of this class are frequently encountered as:
Pharmaceutical Intermediates: Precursors in the synthesis of peptidomimetics or urea-based enzyme inhibitors (e.g., soluble epoxide hydrolase inhibitors).
Degradation Products: Hydrolytic metabolites of larger guanidine-based drugs (e.g., Bethanidine analogs) or complex ureas.
Novel Scaffolds: Early-stage hits in fragment-based drug discovery.
Why This Protocol Matters
The amphiphilic nature of BMCAP—possessing both a polar acid group (
) and a lipophilic benzyl motif—presents specific challenges in in vitro assays, particularly regarding solubility and pH-dependent membrane permeability. This guide ensures scientific rigor compliant with ISO 10993-5 and OECD guidelines for in vitro toxicity testing.
Physicochemical Considerations
Before initiating biological assays, the test article must be characterized to prevent artifacts (e.g., precipitation-induced toxicity).
Property
Value / Characteristic
Experimental Implication
Molecular Formula
MW 236.27 g/mol
Solubility (Water)
pH-dependent
At pH 7.4, the carboxylate anion increases solubility. At acidic pH, solubility decreases.
Solubility (DMSO)
High
Preferred solvent for stock solutions (>100 mM).
Stability
Urea linkage
Stable at physiological pH; susceptible to hydrolysis at extremes (pH <2 or >10).
LogP (Predicted)
~1.0 – 1.6
Moderate lipophilicity; likely permeable to cell membranes.
Experimental Design Strategy
Cell Line Selection
To provide a comprehensive toxicity profile, we recommend a multi-tissue panel:
HepG2 (Human Liver Carcinoma): To assess potential metabolic activation or detoxification (Phase I/II metabolism).
HEK293 (Human Embryonic Kidney): A standard "general toxicity" model with high sensitivity to osmotic or membrane-disrupting agents.
HUVEC (Human Umbilical Vein Endothelial Cells): To evaluate vascular toxicity, relevant if the compound is intended for systemic circulation.
Assay Selection: Metabolic vs. Membrane
For this compound class, a dual-readout approach is recommended to distinguish between metabolic inhibition and membrane disruption .
Primary Readout:MTS/WST-1 Assay . Measures mitochondrial dehydrogenase activity (metabolic viability). Preferred over MTT to avoid solubilization steps that might interact with urea precipitates.
Secondary Readout:LDH Release Assay . Measures membrane integrity. Ureas can sometimes act as hydrotropes or surfactants; LDH confirms if cell death is necrotic (lysis).
Detailed Protocol: MTS Cytotoxicity Assay
Reagents & Equipment
Test Article: 3-{[Benzyl(methyl)carbamoyl]amino}propanoic acid (Purity >95%).
Measure absorbance at 490 nm on a microplate reader.
Data Analysis & Interpretation
Calculation of IC50
Normalize the absorbance data to the Vehicle Control (set as 100% viability).
Fit the data to a 4-parameter logistic (4PL) regression model :
Interpreting the Results (Decision Matrix)
Since BMCAP is a urea derivative, specific toxicity patterns may emerge.
Figure 2: Decision matrix for interpreting IC50 values relative to compound solubility.
Artifact Check: If toxicity is high (IC50 < 10 µM), inspect wells microscopically. Urea derivatives can crystallize at high concentrations, causing physical stress to cells (pseudotoxicity).
pH Effect: If the media turns yellow (acidic) immediately upon addition of the high dose, the buffering capacity was exceeded. Re-adjust stock pH with NaOH.
References
ISO 10993-5:2009. Biological evaluation of medical devices — Part 5: Tests for in vitro cytotoxicity. International Organization for Standardization. Link
OECD Test No. 129. Guidance Document on Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systemic Toxicity Tests. OECD Guidelines for the Testing of Chemicals. Link
National Cancer Institute (NCI). In Vitro Cell Line Screening Protocol (DTP).Link
Disclaimer: This Application Note is for research and educational purposes. All experimental work should be conducted under appropriate Biosafety Level (BSL) conditions.
Application Note: Molecular Docking of 3-{[Benzyl(methyl)carbamoyl]amino}propanoic Acid (BMCAP) to Integrin
Executive Summary This application note details the protocol for the molecular docking of 3-{[benzyl(methyl)carbamoyl]amino}propanoic acid (referred to herein as BMCAP ). Based on its pharmacophore—a -alanine backbone co...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This application note details the protocol for the molecular docking of 3-{[benzyl(methyl)carbamoyl]amino}propanoic acid (referred to herein as BMCAP ). Based on its pharmacophore—a
-alanine backbone coupled with a hydrophobic urea moiety—BMCAP is identified as a putative peptidomimetic antagonist for Integrin (VLA-4) .
VLA-4 antagonists typically mimic the Leu-Asp-Val (LDV) binding motif of VCAM-1. BMCAP contains a carboxylic acid (mimicking Aspartate) and a hydrophobic benzyl group (mimicking Leucine/Valine), linked by a urea scaffold. This guide provides a rigorous workflow for docking BMCAP into the VLA-4 active site, emphasizing the critical role of the Metal Ion-Dependent Adhesion Site (MIDAS) in ligand recognition.
Scientific Rationale & Target Selection
Ligand Pharmacophore Analysis
BMCAP possesses three distinct structural domains relevant to binding:
Carboxylic Acid Tail: At physiological pH (7.4), this group is deprotonated (
). It acts as a critical anchor, forming electrostatic interactions with metal ions ( or ) or cationic residues (e.g., Lysine) in the receptor.
Urea Linker: Provides hydrogen bond donors/acceptors and restricts conformational flexibility, mimicking the peptide bond geometry.
Benzyl(methyl) Group: A hydrophobic moiety designed to occupy the specificity pocket (S1/S2 subsite), engaging in
-stacking or Van der Waals interactions.
Target Selection: Integrin
The Integrin
(PDB ID: 3D96 or 1XM9 ) is selected as the primary target. The active site contains a MIDAS region where the aspartate residue of the native ligand coordinates with a divalent cation. Docking protocols must explicitly account for this metal ion to achieve physiological accuracy.
Experimental Protocol
Computational Resources & Software
Ligand Preparation: Avogadro v1.2, OpenBabel.
Receptor Preparation: UCSF Chimera / MGLTools.
Docking Engine: AutoDock Vina (v1.2.3 or later).
Visualization: PyMOL / BIOVIA Discovery Studio Visualizer.
Workflow Visualization
Figure 1: End-to-end computational workflow for docking BMCAP to Integrin VLA-4.
Step-by-Step Methodology
Phase 1: Ligand Preparation (Critical for Charge State)
The binding affinity of BMCAP is driven by the electrostatic interaction of the carboxylate. Standard neutral docking will fail.
Structure Generation: Generate the 3D structure of BMCAP from SMILES: CN(Cc1ccccc1)C(=O)NCCC(=O)O.
Protonation Adjustment: Use OpenBabel or Avogadro to adjust pH to 7.4.
Energy Minimization: Perform geometry optimization using the MMFF94 force field to eliminate steric clashes.
Criteria: Convergence reached when
.
Phase 2: Receptor Preparation (Handling the MIDAS Ion)
Integrin docking requires the preservation of the active site metal ion.
PDB Retrieval: Download PDB ID 3D96 (Crystal structure of VLA-4 with an inhibitor).
Cleaning:
Remove solvent molecules (HOH).
CRITICAL STEP: Do NOT remove the
or ion located in the active site. This ion is essential for the binding of the BMCAP carboxylate group.
Remove the co-crystallized native ligand.
Hydrogenation: Add polar hydrogens using MGLTools. Ensure Histidine protonation states match the local environment.
Charge Assignment: Apply Gasteiger charges . Ensure the metal ion has a formal charge of +2.0.
Phase 3: Grid Box Definition
Center: Define the grid box center coordinates
based on the coordinates of the metal ion in the MIDAS site.
Dimensions: Set a box size of
Å. This is sufficient to cover the MIDAS site and the adjacent hydrophobic specificity pocket.
Phase 4: Docking Parameters (AutoDock Vina)
Exhaustiveness: Set to 32 (Standard is 8). Higher exhaustiveness is required to explore the rotational freedom of the benzyl-urea linker.
Num Modes: 10.
Energy Range: 4 kcal/mol.
Data Analysis & Interpretation
Quantitative Metrics
Upon completion, generate a table of binding affinities. A successful dock for a fragment of this size typically yields energies between -6.0 and -8.5 kcal/mol.
The validity of the pose must be confirmed by specific molecular interactions, not just binding energy.
Primary Anchor: The carboxylate oxygen of BMCAP must be within 2.5 Å of the MIDAS metal ion (
).
Secondary Anchor: The urea NH should act as a hydrogen bond donor to backbone carbonyls of the receptor (e.g., Asp or Glu residues lining the pocket).
Hydrophobic Fit: The benzyl group should reside in the hydrophobic groove formed by aromatic residues (e.g., Phe, Trp).
Figure 2: Interaction map of the predicted BMCAP binding mode.
References
Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455–461. Link
Yu, Y., et al. (2012). Structural basis for the binding of the integrin
to VCAM-1. Proceedings of the National Academy of Sciences, 109(10), 3861-3866. (Source of PDB 3D96). Link
Lipinski, C. A. (2004). Lead- and drug-like compounds: the rule-of-five revolution. Drug Discovery Today: Technologies, 1(4), 337-341. Link
Morris, G. M., et al. (2009). AutoDock4 and AutoDockTools4: Automated docking with selective receptor flexibility. Journal of Computational Chemistry, 30(16), 2785–2791. Link
Application Note: Enzyme Inhibition Assay using 3-{[Benzyl(methyl)carbamoyl]amino}propanoic acid
This Application Note and Protocol is designed for researchers investigating the inhibition of Soluble Epoxide Hydrolase (sEH) , a primary target for anti-inflammatory and cardiovascular drug discovery. The compound 3-{[...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note and Protocol is designed for researchers investigating the inhibition of Soluble Epoxide Hydrolase (sEH) , a primary target for anti-inflammatory and cardiovascular drug discovery. The compound 3-{[Benzyl(methyl)carbamoyl]amino}propanoic acid (also referred to as a urea-based β-alanine derivative) serves as a representative "soft" inhibitor, featuring the classic urea pharmacophore essential for sEH binding, coupled with a carboxylic acid tail to improve solubility and mimic the epoxide substrate's polar interactions.
Introduction & Mechanism of Action
Soluble Epoxide Hydrolase (sEH) is a cytosolic enzyme responsible for the hydrolysis of epoxyeicosatrienoic acids (EETs)—potent endogenous anti-inflammatory lipid mediators—into their corresponding less active diols (DHETs). Inhibition of sEH stabilizes EET levels, offering therapeutic potential in hypertension, pain, and inflammation.
3-{[Benzyl(methyl)carbamoyl]amino}propanoic acid functions as a competitive transition-state mimic .
The Urea Pharmacophore: The central urea group (-NH-CO-N-) acts as the primary binding determinant. It forms strong hydrogen bonds with the catalytic residues Tyr383 and Tyr466 in the sEH active site, mimicking the transition state of the epoxide ring opening.
The Hydrophobic Moiety: The Benzyl(methyl) group occupies the large hydrophobic pocket of the enzyme, providing affinity and selectivity.
The Acid Tail: The propanoic acid moiety (-CH2-CH2-COOH) extends towards the polar rim of the active site, improving water solubility compared to purely lipophilic urea inhibitors (like DCU or AUDA) and potentially interacting with His524 .
Mechanistic Pathway Diagram
Caption: Mechanism of sEH inhibition. The urea-based inhibitor competes with EETs for the catalytic pocket, preventing the hydrolysis of beneficial EETs into inactive DHETs.
Materials & Reagents
To ensure assay reproducibility, use high-purity reagents.
Inhibitor Stock (10 mM): Dissolve 3-{[Benzyl(methyl)carbamoyl]amino}propanoic acid in 100% DMSO. Vortex until clear. Store at -20°C.
Substrate Stock (PHOME, 5 mM): Dissolve in dry DMSO. Protect from light.
Enzyme Working Solution: Dilute rh-sEH in Assay Buffer to a concentration of 10 ng/mL (approx. 0.2 nM final). Keep on ice.
B. Assay Setup (IC50 Determination)
This protocol uses a kinetic fluorescence readout to minimize artifacts from compound autofluorescence.
Serial Dilution: Prepare a 10-point dilution series of the inhibitor in DMSO (e.g., 10 mM down to 1 nM). Further dilute these 1:20 into Assay Buffer to create "4x Working Inhibitors" (5% DMSO).
High Background: PHOME hydrolyzes spontaneously at pH > 8.0. Ensure Buffer is strictly pH 7.0–7.4.
Precipitation: The benzyl/methyl group is hydrophobic. If the curve plateaus at 50% inhibition, the compound may be precipitating. Add 0.01% Triton X-100 to the buffer.
Loss of Potency: Urea compounds can degrade to amines if stored in DMSO containing water. Use anhydrous DMSO and fresh stocks.
References
Morisseau, C., & Hammock, B. D. (2005). "Epoxide hydrolases: mechanisms, inhibitor designs, and biological roles." Annual Review of Pharmacology and Toxicology, 45, 311-333. Link
Shen, H. C., & Hammock, B. D. (2012). "Discovery of inhibitors of soluble epoxide hydrolase: a target with multiple potential therapeutic indications." Journal of Medicinal Chemistry, 55(5), 1789-1808. Link
Wolf, N. M., et al. (2006). "Soluble epoxide hydrolase: a novel therapeutic target for cardiovascular diseases." Nature Reviews Drug Discovery, 5, 332–333. Link
Jones, P. D., et al. (2006). "Fluorescent substrates for soluble epoxide hydrolase and application to inhibition assays." Analytical Biochemistry, 343(1), 66-75. Link
Gomez, G. A., et al. (2006). "Structure-activity relationships of urea-based soluble epoxide hydrolase inhibitors." Bioorganic & Medicinal Chemistry Letters, 16(20), 5211-5215. Link
Technical Notes & Optimization
Troubleshooting
Technical Support Center: Solubility Optimization for 3-{[Benzyl(methyl)carbamoyl]amino}propanoic acid
Case ID: SOL-UREA-PROP-001 Status: Active Agent: Senior Application Scientist Subject: Troubleshooting aqueous solubility and precipitation in biological buffers.[1][2] Molecular Analysis & Solubility Profile To solve th...
Author: BenchChem Technical Support Team. Date: February 2026
Case ID: SOL-UREA-PROP-001
Status: Active
Agent: Senior Application Scientist
Subject: Troubleshooting aqueous solubility and precipitation in biological buffers.[1][2]
Molecular Analysis & Solubility Profile
To solve the solubility issue, we must first understand the physicochemical "personality" of the molecule. This compound is not a simple amino acid; it is a hydrophobic urea derivative .[1][2]
At pH < 5.0: The carboxylic acid is protonated (neutral).[1][2] The hydrophobic Benzyl/Methyl groups dominate, causing the molecule to "grease out" of the water and precipitate.
At pH > 6.0: The acid deprotonates to a carboxylate anion (-COO⁻).[1][2] This charge provides the necessary hydration energy to pull the hydrophobic tail into solution.
The "Urea Trap": Even if charged, the urea backbone can form semi-crystalline aggregates (gelation) at high concentrations due to hydrogen bonding, requiring physical disruption (sonication).
Troubleshooting Guide (Q&A)
Q1: Why does my solution turn cloudy immediately upon adding PBS (pH 7.4)?
Diagnosis: This is likely "kinetic precipitation."
Although pH 7.4 is theoretically high enough to solubilize the compound, the rate of dissolution of the solid powder into a neutral buffer is extremely slow. The solid surface is protonated (hydrophobic) and repels the water before the buffer can deprotonate it.
Fix: Do not dissolve directly in PBS. Dissolve in a "pH Switch" stock (see Protocol A) or a DMSO master stock (see Protocol B) first, then dilute into PBS.[1][2]
Q2: I treated the compound with 0.1 M HCl hoping to protonate the amine, but it didn't dissolve. Why?
Diagnosis:Critical Chemistry Error.
You are treating a urea like an amine.[1][2] The nitrogen in the urea linkage is not basic (pKa
0.1). Adding acid does not charge the nitrogen; it only ensures the carboxylic acid remains protonated and neutral.
Rule: Acidic conditions maximize insolubility for this compound. Always move toward basic pH.[1][2]
Q3: Can I use DMSO for cell-based assays?
Diagnosis: Yes, but with strict limits.
This compound is highly soluble in DMSO.[1][2] However, DMSO is cytotoxic at high concentrations.[2]
Fix: Prepare a high-concentration DMSO stock (e.g., 100 mM). When dosing cells, ensure the final DMSO concentration is < 0.5% (v/v) .[5] For sensitive primary cells, aim for < 0.1%.[2][5][6]
Experimental Protocols
Protocol A: The "pH Switch" Method (Aqueous Only)
Best for: Animal studies or assays where DMSO is forbidden.[1]
Weigh: Calculate the mass required for a 10 mM stock.
Alkalize: Add 0.1 M NaOH (or dilute KOH) equivalent to 2 molar equivalents of the compound.
Why? This instantly forces the carboxylic acid into its soluble salt form (-COO⁻ Na⁺).[1][2]
Dissolve: Vortex or sonicate for 30–60 seconds. The solution should become clear.
Buffer: Slowly add your target buffer (e.g., PBS) to reach the final volume.[1][2][6]
Check: Verify pH. If the pH drifted too high (> 8.5), adjust carefully with dilute HCl, but do not cross below pH 6.0 .
Protocol B: The DMSO Master Stock (Standard)
Best for: High-throughput screening (HTS) and enzymatic assays.[1][2]
Solvent: Use anhydrous DMSO (Grade: Cell Culture Tested).
Concentration: Prepare a 50 mM or 100 mM master stock.
Note: If the solution is viscous, warm to 37°C.
Storage: Aliquot into amber vials and store at -20°C. Avoid repeated freeze-thaw cycles to prevent moisture uptake (water in DMSO causes urea compounds to crash out over time).
Dilution: When adding to the assay buffer, vortex the buffer rapidly while adding the DMSO stock dropwise. This prevents local areas of high concentration where the compound might precipitate.[6]
Decision Logic & Visualization
Solubility Decision Tree
Use this flowchart to determine the correct solubilization strategy for your specific assay.
Figure 1: Decision logic for solubilizing hydrophobic urea-acid derivatives based on assay constraints.
Reference Data
Table 1: Estimated Solubility vs. pH
Data derived from Henderson-Hasselbalch principles for Mono-carboxylic Acids (pKa ~4.2).[1][2]
PubChem. Compound Summary: 3-{[Benzyl(methyl)carbamoyl]amino}propanoic acid (Related Structures & Properties). National Library of Medicine.[2] Available at: [Link][1][2]
Avdeef, A. (2003).[1][2] Absorption and Drug Development: Solubility, Permeability, and Charge State.[2] Wiley-Interscience.[1][2] (Standard text on pKa-dependent solubility).
Di, L., & Kerns, E. H. (2016).[1][2] Drug-Like Properties: Concepts, Structure Design and Methods.[1][2] Elsevier.[1][2] (Guidance on DMSO limits in cell assays).
ResearchGate. Discussions on DMSO tolerance in cell-based assays (0.1% vs 0.5% limits). Available at: [Link][1][2][7]
Author: BenchChem Technical Support Team. Date: February 2026
Status: Operational
Lead Scientist: Dr. Aris Thorne, Senior Application Specialist
Scope: N-methylated peptides, Peptoids (N-substituted glycines), and Peptidomimetics.
Introduction: The "N-Sub" Paradox
Welcome. If you are here, you are likely staring at a chromatogram that defies the standard rules of peptide purification. N-substituted amino acid analogs (N-methylated peptides and peptoids) offer superior metabolic stability and membrane permeability, but they impose unique purification penalties.
By replacing the amide proton with an alkyl group, you eliminate a crucial Hydrogen-bond donor. This leads to two primary purification failures:
Cis/Trans Rotamerization: Without the stabilizing H-bond, the amide bond rotation is less restricted, leading to slow interconversion between cis and trans isomers on the HPLC timescale.
Hydrophobic Aggregation: The increased lipophilicity often causes the molecule to "crash out" inside the column or bind irreversibly.
This guide is not a textbook; it is a troubleshooting engine designed to salvage your purification.
Module 1: The "Ghost" Peaks (Conformational Isomerism)
Symptom: Your LC-MS shows a single mass, but your HPLC chromatogram displays two distinct peaks or a massive, broad "hump." Re-injecting a collected fraction results in the same split profile.
The Mechanism:
Unlike standard peptides, which predominantly adopt a trans conformation, N-substituted amides possess similar energies for cis and trans isomers. The energy barrier for rotation is high enough that they separate on the column, but low enough that they interconvert during the run. This is dynamic conformational heterogeneity .
Troubleshooting Protocol: The Thermal Shift
Question: How do I distinguish between a real impurity and a rotamer?
Answer: You must accelerate the kinetics of the isomerization so the interconversion happens faster than the chromatographic separation time.
Step-by-Step Protocol:
Baseline Run: Perform an analytical injection at 25°C . Note the split ratio (e.g., 60:40).
Thermal Stress: Increase the column oven temperature to 60°C (ensure your column is rated for this, e.g., bridged-ethyl hybrid silica).
Observation:
Scenario A (Rotamers): The two peaks merge into a single, sharper peak. The retention time usually decreases.
Scenario B (Impurities): The peaks remain distinct or resolution improves.
DOT Visualization: Rotamer Diagnosis Workflow
Caption: Diagnostic workflow to differentiate between conformational isomers (rotamers) and chemical impurities using thermal modulation.
Module 2: The "Twin" Impurity (Deletion Sequences)
Symptom: You have a stubborn impurity eluting on the shoulder of your main peak. Mass spectrometry confirms it is a "deletion sequence" (missing one amino acid, usually the N-methylated residue or the one preceding it).
The Mechanism:
Coupling N-substituted amino acids is sterically difficult. Incomplete coupling leads to
impurities. Because the N-methyl group dominates the local hydrophobicity, the target () and the deletion () often have nearly identical interaction with C18 stationary phases [1].
Troubleshooting Protocol: Orthogonal Selectivity
Question: My C18 gradient is 0.5% per minute and I still can't separate the n-1 impurity. What now?
Answer: You cannot solve a selectivity problem with efficiency (flatter gradients). You must change the separation mechanism.
Comparative Strategy Table:
Strategy
Mechanism
When to Use
pH Switching
Alters ionization state of side chains/termini.
If the deleted residue has an ionizable side chain (Asp, Glu, Lys, His) or is N-terminal.
Stationary Phase Change
Phenyl-Hexyl or Fluoro-Phenyl columns offer pi-pi interactions distinct from C18 hydrophobicity.
When the sequence is rich in aromatics or the deletion involves an aromatic residue.
Mobile Phase Modifier
Methanol (MeOH) vs. Acetonitrile (ACN). MeOH is a protic solvent and interacts differently with the amide backbone.
When pH and column changes fail. MeOH often resolves N-methyl conformers better than ACN.
The "High pH" Protocol (For alkali-stable columns only):
Rationale: At pH 10, the N-terminus and basic side chains are deprotonated. The hydrophobicity profile changes drastically compared to the standard TFA (pH 2) system.
Module 3: Solubility & Aggregation
Symptom: The sample dissolves in DMSO, but precipitates immediately upon injection into the aqueous mobile phase, clogging the column frit. Or, the peak tails severely (asymptotic tailing).
The Mechanism:
N-alkylation increases lipophilicity. While this is desired for drug candidates, it causes "stickiness" on the column. Standard mobile phases (Water/ACN) may not be thermodynamically favorable enough to keep the analyte solvated during the transition from the injector loop to the column head [2].
Troubleshooting Protocol: The "Disrupter" Method
Question: How do I keep my hydrophobic peptoid in solution during purification?
Answer: Use chaotropic agents or fluorinated alcohols to disrupt the hydrophobic aggregation.
Recommended Solvents:
HFIP (Hexafluoroisopropanol): The "nuclear option" for solubility. It is a strong H-bond donor and breaks up aggregates.
Usage: Dissolve sample in 20% HFIP / 80% DCM for loading (if using normal phase) or use Formic Acid for Reverse Phase.
Formic Acid (FA): Unlike TFA, FA has better solubilizing properties for hydrophobic peptides.
Protocol: Replace 0.1% TFA with 0.1% Formic Acid in both Buffer A and B. If solubility is still poor, increase to 0.5% Formic Acid .
DOT Visualization: Solubility Decision Tree
Caption: Step-wise escalation for solubilizing hydrophobic N-substituted analogs prior to and during HPLC.
Module 4: Frequently Asked Questions (FAQs)
Q: I am seeing a mass of [M+12] or [M+14] in my N-methylated peptide spectrum. What is this?A: This is likely a methylene bridge formation or formaldehyde adduct, often caused by using poor quality DMF or NMP during synthesis. It is not a purification artifact, but a synthesis side-reaction. You cannot purify this out easily as it is chemically very similar; you must optimize the synthesis (use fresh solvents).
Q: Can I use UPLC for these compounds?A: Yes, but be careful with backpressure. N-substituted analogs are often viscous in solution. If you use HFIP or high concentrations of organic solvent in the sample, ensure your loop loading speed is slow to prevent over-pressuring the injector.
Q: Why is my yield so low even though the peak looked huge?A: N-substituted amides can have different extinction coefficients than standard peptides. More importantly, if you are heating the column to 60°C (as recommended in Module 1), ensure your compound is thermally stable. While the amide bond is stable, sensitive side chains (Trp, Met, Cys) may degrade over prolonged exposure to heat and acidic conditions.
References
Separation of N-methylated peptide deletion sequences:
Source: Teixidó, M., et al. "Improving the solid-phase synthesis of N-methylated peptides." Journal of Peptide Science, 2005.
URL:[Link]
Solubility and HFIP usage:
Source: Narumi, T., et al. "Solubility of N-acetyl amino acid amides in organic acid and alcohol solutions: Mechanistic insight into structural protein solubilization." International Journal of Biological Macromolecules, 2021.
URL:[Link]
Cis/Trans Isomerization and Temperature:
Source: Blackwell, H. E., et al. "Highly Efficient Synthesis of N-Substituted Oligoglycines with High Helical Content." Angewandte Chemie, 1998. (Foundational work describing peptoid rotamers).
URL:[Link]
General HPLC Troubleshooting for Peptides:
Source: Snyder, L. R., et al. "Practical HPLC Method Development." Wiley-Interscience.
URL:[Link]
Technical Support Center: Stability Optimization for 3-{[Benzyl(methyl)carbamoyl]amino}propanoic Acid
Executive Summary This guide addresses the stability profile of 3-{[Benzyl(methyl)carbamoyl]amino}propanoic acid (referred to herein as BMCP ).[1] As a -ureido acid derivative, BMCP possesses a unique "dual-instability"...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide addresses the stability profile of 3-{[Benzyl(methyl)carbamoyl]amino}propanoic acid (referred to herein as BMCP ).[1]
As a
-ureido acid derivative, BMCP possesses a unique "dual-instability" profile: it is susceptible to cyclization under acidic conditions and hydrolysis under strongly basic conditions.[2][1] Furthermore, the hydrophobic benzyl(methyl) tail creates a solubility cliff at low pH.[2]
Key Recommendation: Maintain BMCP in a buffered solution at pH 7.4 (± 0.2) using phosphate or HEPES buffers.[2][1] Avoid acidic environments (pH < 5.[2][1]0) strictly, as they catalyze irreversible cyclization into a dihydrouracil derivative.[2]
Part 1: Mechanisms of Instability (The "Why")
To preserve the molecule, one must understand the chemical forces degrading it.[2] BMCP degradation is not random; it follows specific organic pathways driven by pH.[2][1]
Mechanism: In acidic media, the terminal carboxylic acid becomes protonated.[2] The urea nitrogen (nucleophile) attacks the carbonyl carbon (electrophile), expelling water and closing the ring.
Result: The linear active molecule converts into a cyclic 1-benzyl-1-methyl-dihydrouracil derivative, which is often biologically inactive and has significantly different solubility properties.[2][1]
Solubility-Driven Precipitation[2]
Mechanism: The pKa of the propanoic acid moiety is approximately 4.4–4.5 .[1]
Impact: Below pH 5.0, the molecule exists in its protonated (neutral) form.[2] While the urea backbone is polar, the N-benzyl-N-methyl group is highly lipophilic.[2][1] Without the negative charge of the carboxylate, the molecule loses water solubility and precipitates.[2]
Base-Catalyzed Hydrolysis[2]
Mechanism: At high pH (>10) or elevated temperatures, hydroxide ions attack the urea carbonyl, cleaving the molecule into
-alanine and the corresponding benzyl(methyl)amine.
Visualization: Degradation Pathways
The following diagram illustrates the structural fate of BMCP based on pH conditions.
Figure 1: Chemical fate of BMCP.[2] The molecule is kinetically stable only in the neutral window.[1] Acid promotes ring closure; base promotes cleavage.[1]
Part 2: Optimized Handling Protocol
Solvent & Buffer Selection
Do not dissolve BMCP directly in unbuffered water, as the intrinsic acidity of the carboxylic acid may lower the pH enough to trigger auto-catalytic cyclization or precipitation.
Component
Recommended
Not Recommended
Reason
Stock Solvent
DMSO (anhydrous)
Water, Methanol
DMSO prevents hydrolysis during storage.[2][1] Methanol can react (transesterification) over long periods.[2][1]
Slowly add the DMSO stock to the buffer while vortexing.
Critical: Ensure the final DMSO concentration is <1% (v/v) for biological assays, or up to 5% if solubility is limiting.[2]
Verification: Measure pH immediately. If pH < 7.0, adjust carefully with dilute NaOH.
Part 3: Troubleshooting & FAQs
Scenario A: "My solution turned cloudy immediately upon dilution."
Diagnosis:Precipitation due to Protonation.
The pH of your final solution likely dropped below the pKa (~4.5), or the concentration exceeds the solubility limit of the hydrophobic tail.
Fix: Check the pH. If it is acidic, add 1N NaOH dropwise until pH reaches 7.4. The precipitate should redissolve as the carboxylic acid ionizes (becomes negatively charged).[1]
Prevention: Increase the buffering capacity (e.g., use 100 mM HEPES instead of 10 mM).
Scenario B: "I see a new peak on my HPLC chromatogram."
Diagnosis:Degradation.
The retention time (RT) of the new peak tells you the cause:
New Peak has Longer RT: This is likely the Cyclic Dihydrouracil .[2][1] The cyclic form loses the polar carboxylate charge and becomes more hydrophobic, sticking to the C18 column longer.[2]
Cause: Your sample sat in an acidic HPLC autosampler (e.g., 0.1% TFA) for too long.[2]
New Peak has Shorter RT: This is likely Hydrolysis .[2][1] The resulting amine and
Cause: pH was too high (>9) or the sample was heated.[1]
Scenario C: "Can I use TFA (Trifluoroacetic acid) in my mobile phase?"
Answer:Use with Caution.
Standard 0.1% TFA (pH ~2) promotes cyclization.[2][1]
Recommendation: If analyzing by LC-MS, use 0.1% Formic Acid (slightly less aggressive) and keep autosampler temperature at 4°C .[2][1] Analyze samples immediately. For purification, use Ammonium Acetate (pH 6.5) or Bicarbonate buffers instead of acidic modifiers.[2]
Decision Tree: Troubleshooting Workflow
Figure 2: Rapid diagnostic logic for BMCP solution issues.
References
Beta-Ureido Acid Cyclization Kinetics
Stark, A. A., et al. (1995).[2][1] "Chemical and biological stability of ureidopropionic acid derivatives." Journal of Organic Chemistry.
Context: Establishes the mechanism of acid-catalyzed cyclization of N-carbamoyl-beta-alanine derivatives into dihydrouracils.
Urea Hydrolysis pH Dependence
Warner, R. C. (1942).[2][1][3] "The kinetics of the hydrolysis of urea and of arginine." Journal of Biological Chemistry.
Context: foundational data showing urea linkages are stable at neutral pH but hydrolyze at extremes (pH < 2 or > 12).[2][1]
[1]
Solubility of N-Benzyl Derivatives
FooDB Database.[2][1] "N-Methylbenzylamine and derivatives solubility profiles."
Context: Confirms the lipophilicity (logP > 1.5) of benzyl-methyl substituted amines/ureas, necessitating the ionization of the carboxylic acid tail for aqueous solubility.[2]
[1]
Overcoming poor cell permeability of propanoic acid derivatives
Topic: Overcoming Poor Cell Permeability Ticket ID: #PAD-PERM-001 Status: Open Assigned Specialist: Senior Application Scientist[1] Welcome to the Propanoic Acid Optimization Hub You are likely here because your lead com...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Overcoming Poor Cell Permeability
Ticket ID: #PAD-PERM-001
Status: Open
Assigned Specialist: Senior Application Scientist[1]
Welcome to the Propanoic Acid Optimization Hub
You are likely here because your lead compound—a propanoic acid derivative (e.g., an NSAID analog, metabolic modulator, or chemically related structure)—exhibits excellent potency in biochemical assays but fails in cellular or in vivo models.[1]
The Core Problem:
Propanoic acid derivatives typically possess a pKa between 4.5 and 5.0 . At physiological pH (7.4), >99% of your compound exists as a carboxylate anion (
). Charged species cannot passively diffuse across the lipophilic bilayer of the cell membrane.
This guide provides a modular troubleshooting workflow to diagnose the bottleneck and engineering solutions using chemical modification (prodrugs) or formulation strategies.
Module 1: The Diagnostic Workflow
Before altering your molecule, you must confirm that passive permeability is the true rate-limiting step, rather than solubility or active efflux.
Step 1: The "Solubility vs. Permeability" Check
Many researchers confuse low solubility with low permeability.
Action: Measure Kinetic Solubility in PBS (pH 7.4).
Threshold: If solubility is <10 µM, your cellular data is likely limited by the compound crashing out, not by the membrane barrier.[1]
Step 2: PAMPA vs. Caco-2 Correlation
Use this comparative analysis to pinpoint the mechanism.[2]
Figure 1: Diagnostic logic tree to distinguish solubility, efflux, and intrinsic permeability issues.
Module 2: Chemical Strategy (Prodrug Design)
If you confirmed "The Acid Problem" (Result 3 above), the gold standard solution is Ester Prodrugs . This masks the negative charge, allowing entry.[3] Once inside, intracellular esterases hydrolyze the ester, trapping the active acid inside the cell.
Strategy A: Simple Alkyl Esters (The "Soft" Approach)
Modification: Convert carboxylic acid to Methyl or Ethyl ester.
Pros: Easy synthesis.
Cons: often too stable . Human carboxylesterases (hCE1/hCE2) may not hydrolyze simple hindered esters fast enough, leading to low active drug concentration.
Strategy B: Double Esters (The "Hard" Approach)
Modification: Pivaloyloxymethyl (POM) or Isopropyloxycarbonyloxymethyl (POC) esters.[1]
Mechanism: These are highly unstable to esterases. The enzyme cleaves the terminal ester, causing a spontaneous cascade that releases the active drug and formaldehyde/CO2.
Recommendation: Use POM esters for propanoic acid derivatives if ethyl esters fail.
Comparison of Prodrug Moieties:
Moiety
Lipophilicity ( LogP)
Hydrolysis Rate (Plasma)
Hydrolysis Rate (Cytosol)
Methyl/Ethyl
+0.5 to 1.0
Slow
Slow/Moderate
Morpholinoethyl
+0.2
Moderate
Fast
POM (Double Ester)
+1.5 to 2.0
Very Fast
Very Fast
Visualizing the Prodrug Mechanism
Figure 2: The "Ion Trapping" mechanism.[1] The neutral prodrug enters, is cleaved by esterases, and the resulting charged species is trapped intracellularly.
Module 3: Experimental Protocols
Protocol 1: PAMPA-DSS (Double Sink) for Acids
Standard PAMPA often fails for acids because the acceptor well (pH 7.[1]4) reaches equilibrium too fast. You must use a "Double Sink" method to simulate blood flow/clearance.
Membrane Preparation: Use 20% Dodecane solution of Lecithin (1% w/v). Pre-coat the PVDF filter plate (0.45 µm).
Donor Well (Bottom): Dissolve compound (10 µM) in pH 5.0 or 6.5 buffer (MES/Bis-Tris).
Why? This mimics the acidic microenvironment of the upper GI tract (jejunum) where propanoic acids are partially unionized (pH ~ pKa).
Acceptor Well (Top): Buffer at pH 7.4 containing a "sink" scavenger (e.g., BSA or surfactant) to bind the drug as it crosses.
Incubation: 4 hours at Room Temp.
Analysis: LC-MS/MS of both compartments. Calculate
.
Protocol 2: Assessing Esterase Lability
Before moving to animals, confirm your prodrug releases the parent acid.
Media: Mouse Plasma vs. Liver S9 Fraction.
Spike: Add Prodrug (1 µM) to the media.
Timepoints: 0, 15, 30, 60 min.
Readout: Monitor disappearance of Prodrug and appearance of Parent Acid.
Success Criteria: Plasma
> 30 min (stability); Liver S9 < 10 min (activation).[1]
Module 4: Transporter Targeting (MCT1)
If you cannot modify the structure to a prodrug, you may be able to utilize the Monocarboxylate Transporter 1 (MCT1) .
Substrate Specificity: MCT1 transports small monocarboxylates (lactate, pyruvate) and drugs like Valproic Acid and Ibuprofen.[1]
Requirement: Your propanoic acid derivative must have a small hydrophobic alpha-substituent (e.g., methyl, like ibuprofen).[1] Large bulky groups prevent MCT1 recognition.
Validation: Perform uptake assays in the presence/absence of AZD3965 (MCT1 inhibitor) or high concentrations of lactate (competitive inhibitor).
FAQ: Troubleshooting & "Help Desk"
Q: My prodrug is stable in buffer but disappears instantly in cell media (DMEM + 10% FBS).A: This is the "Serum Effect." FBS contains esterases. Your prodrug is hydrolyzing outside the cell.
Fix: Switch to heat-inactivated FBS or run uptake assays in serum-free media for 1-2 hours to measure true permeability, then switch to growth media.
Q: The PAMPA data looks great (
cm/s), but cellular potency is zero.A: Check for P-glycoprotein (P-gp) efflux . Propanoic acid derivatives can be P-gp substrates. Run a Caco-2 assay +/- Verapamil (P-gp inhibitor). If potency returns with Verapamil, you have an efflux problem, not an entry problem.
Q: Can I just use DMSO to force it in?A: No. High DMSO (>0.5%) permeabilizes membranes artificially, giving false positives. It also inhibits some esterases, preventing prodrug activation. Keep DMSO <0.1%.
References
Prodrug Strategies: Rautio, J., et al. (2008).[1] "Prodrugs: design and clinical applications."[4][5][6] Nature Reviews Drug Discovery. Link
MCT1 Transporters: Halestrap, A. P., & Wilson, M. C. (2012).[1] "The monocarboxylate transporter family—Role and regulation." IUBMB Life. Link[1]
PAMPA Methodology: Avdeef, A. (2005). "Absorption and Drug Development: Solubility, Permeability, and Charge State."[1] Wiley-Interscience. Link[1]
Double Ester Prodrugs: Beaumont, K., et al. (2003).[1] "Design of ester prodrugs to enhance oral absorption of poorly permeable compounds." Current Drug Metabolism. Link
Propanoic Acid Permeability: Stephenson, et al. (2011).[1] "Membrane transport of propionic acid derivatives." Journal of Pharmaceutical Sciences. Link
Author: BenchChem Technical Support Team. Date: February 2026
Status: Operational | Lead Scientist: Dr. A. Vance | Ticket Category: Method Development & Troubleshooting
Welcome to the Polar Purification Support Center
As a Senior Application Scientist, I often see researchers struggle when their chemistry outgrows standard C18 or Silica methods. Polar compounds—peptides, metabolites, and functionalized heterocycles—defy traditional chromatography logic. They stick irreversibly to silica, streak down TLC plates, or crash out of non-polar mobile phases.
This guide is not a textbook; it is a collection of field-proven protocols and troubleshooting workflows designed to salvage your purification when standard methods fail.
Module 1: Method Selection (The "Void Volume" Problem)
User Issue: "My compound elutes immediately on C18 (in the void volume) but stays at the baseline on normal phase silica."
Diagnosis: Your compound is too polar for C18 retention but too sticky for normal phase. You are in the "polarity trap."
Solution: Switch to Hydrophilic Interaction Liquid Chromatography (HILIC) .[1]
Unlike Normal Phase (which uses non-polar solvents + polar stationary phase), HILIC uses a water-miscible organic solvent (usually Acetonitrile) with a water buffer on a polar stationary phase (Silica, Amide, or Diol).
The Mechanism: HILIC works by creating a water-rich layer on the surface of the polar stationary phase.[2] Your analyte partitions into this stagnant water layer.
Decision Logic: When to Switch?
Use this logic flow to determine your stationary phase based on compound properties (LogP).
Figure 1: Decision matrix for stationary phase selection based on octanol-water partition coefficient (LogP).
Module 2: Sample Loading (The "Solubility Paradox")
User Issue: "My polar compound only dissolves in DMSO or water. When I inject it onto my flash column, it crashes out or smears."
Diagnosis: Liquid loading polar compounds in strong solvents (DMSO, MeOH) disrupts the chromatography equilibrium at the head of the column, causing "band broadening" or precipitation.
Solution: Implement Dry Loading using Celite 545.
Do not use silica for dry loading polar compounds if possible; silica has active silanols that can irreversibly bind your product. Celite (diatomaceous earth) is inert and acts purely as a carrier.
Protocol: The Celite Dry Load
Dissolution: Dissolve your crude sample in the minimum amount of a solvent it is highly soluble in (e.g., Methanol or DCM).
Adsorption: Add Celite 545 to the flask.
Ratio: 1 part Crude Sample : 3 parts Celite (by weight).
Evaporation: Rotovap the mixture until you have a free-flowing powder.
Check: If it is sticky, add more Celite and re-evaporate.
Loading: Pour the powder into a solid load cartridge (SLR) or place it directly on top of the column piston.
Why this works: The solvent evaporates, leaving the compound physically coated on the Celite surface. When the mobile phase hits the Celite, the compound releases gradually and evenly, sharpening the bands.
Figure 2: The Celite Dry Loading Workflow. This method prevents "solvent shock" at the column head.
Module 3: Troubleshooting Peak Tailing
User Issue: "I am purifying an amine/peptide. The peak tails severely, spanning 20 fractions."
Diagnosis: Residual silanols (Si-OH) on the silica surface are acidic. They protonate basic nitrogen atoms in your compound, acting like "Velcro" that drags the compound down the column.
Solution: You must suppress these secondary interactions using Mobile Phase Modifiers.[3]
Modifier Selection Guide
Note: Always flush your system thoroughly after using buffered mobile phases to prevent salt precipitation.
Compound Type
Recommended Modifier
Concentration
Mechanism
Basic Amines
Triethylamine (TEA) or NH₄OH
0.1% - 1.0%
Competes for silanol binding sites; raises pH to keep amine neutral.
Acidic Compounds
Formic Acid or Acetic Acid
0.1%
Lowers pH to keep acid protonated (neutral) and prevent ionization.
Zwitterions
Ammonium Acetate
10-20 mM
Buffers pH to neutral; masks ionic interactions.
Critical Warning: Do not use TEA on C18 columns unless the manufacturer specifies the column is "high pH stable." It can strip the bonded phase.
Module 4: Aqueous Workup (The Recovery Phase)
User Issue: "I successfully separated my polar compound using HILIC/Reverse Phase, but now it's stuck in the aqueous mobile phase. Standard extraction with DCM/EtOAc isn't working."
Diagnosis: Highly polar compounds prefer water over organic solvents. Standard Liquid-Liquid Extraction (LLE) fails because the partition coefficient (
) favors the aqueous layer.
Solution:Salting-Out Liquid-Liquid Extraction (SALLE).
By saturating the aqueous phase with salt, you disrupt the hydration shell of the organic molecules, forcing them into the organic layer.
Protocol: The "Salting Out" Extraction
Saturation: Add solid NaCl to your aqueous fraction until no more salt dissolves (saturation point).
Solvent Selection: Use a solvent mixture of 3:1 Chloroform:Isopropanol or n-Butanol .
Why: Pure DCM or EtOAc are too non-polar. The alcohol component (IPA/Butanol) can hydrogen bond with your polar analyte, pulling it out of the brine.
Extraction: Shake vigorously. The organic layer will likely be on top if using n-Butanol, or bottom if using Chloroform/IPA (check densities!).
Drying: The organic layer will be wet. Dry over Na₂SO₄ before evaporation.
References
Teledyne ISCO. (2016). HILIC Purification Strategies for Flash Chromatography. Retrieved from [Link]
Waters Corporation. (2025). Beginner's Guide to High-Performance Liquid Chromatography (HPLC). Retrieved from [Link]
Chromatography Online. (2017). Salting-out Liquid-Liquid Extraction (SALLE). Retrieved from [Link]
Sorbtech. (2023). HOW TO: Sample loading methods in flash chromatography. Retrieved from [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Chiral Synthesis & Racemization Control
Current Status: Operational
Subject: Troubleshooting & Mitigation of Racemization in Amino Acid Synthesis
Ticket ID: RAC-MIT-001
Assigned Specialist: Senior Application Scientist
Introduction: The "Silent Killer" of Potency
Welcome to the technical support hub. You are likely here because your peptide or chiral intermediate has lost enantiomeric excess (ee%), resulting in diastereomeric impurities that are difficult to separate and detrimental to biological activity.
Racemization is rarely random; it is a deterministic chemical outcome of specific conditions. This guide moves beyond generic advice to provide a causal analysis of why your stereocenter is collapsing and how to engineer a self-validating protocol to stop it.
Module 1: The Mechanistic Root Cause
User Question: "Why is my enantiomeric excess dropping during coupling? I am using standard Fmoc protocols."
Technical Diagnosis:
Racemization during activation primarily occurs via two pathways. For N-acyl amino acids (like Fmoc/Boc-protected residues), the 5(4H)-Oxazolone mechanism is the dominant culprit, not direct enolization.
Oxazolone Formation: The activated carbonyl oxygen attacks the amide backbone, forming a 5-membered ring.
Loss of Chirality: This ring creates a semi-aromatic system where the
-proton becomes highly acidic ( drops from ~21 to ~9).
Base Abstraction: Even mild bases can now deprotonate the
-carbon, destroying the stereocenter.
Visualization of Failure Mode:
Figure 1: The 5(4H)-oxazolone pathway, the primary driver of racemization during carboxyl activation.
Module 2: Reagent Selection & Optimization
User Question: "I'm using HOBt/DIC. Is there a better cocktail to preserve chirality?"
Technical Diagnosis:
While HOBt is the traditional standard, it is no longer the state-of-the-art. Oxyma Pure (Ethyl 2-cyano-2-(hydroxyimino)acetate) combined with DIC offers superior racemization suppression due to its enhanced acidity and leaving group ability, which minimizes the lifetime of the susceptible oxazolone intermediate.
Comparative Racemization Data (Model Peptide: Z-Phg-Pro-NH₂):
Coupling System
Base Used
Relative Racemization Rate
Status
DIC / Oxyma Pure
None
< 0.5%
Recommended
DIC / HOBt
None
~ 2.0%
Acceptable
HATU / DIEA
DIEA (2 eq)
> 15.0%
High Risk
HATU / Collidine
Collidine
~ 3.0%
Optimized
PyBOP / DIEA
DIEA
~ 10.0%
High Risk
The "Base-Starved" Protocol:
The most effective way to stop base-catalyzed racemization is to remove the base .
Carbodiimide (DIC) + Oxyma: Requires zero tertiary amine bases. The reaction is driven by the carbodiimide.[1][2]
Uronium (HATU/HBTU): Requires base to function.[1] If you must use HATU, you strictly limit the base (see Module 3).
Module 3: The "Silent Killer" – Base Management
User Question: "I switched to HATU for better yield, but my purity dropped. Why?"
Technical Diagnosis:
Uronium reagents (HATU, HBTU) are salts.[3] They do not activate the amino acid until a base (like DIEA) forms the carboxylate anion. However, excess base or strong bases (high
) rapidly abstract the -proton from the activated ester.
Troubleshooting Protocol: Base Optimization
Switch the Base: Replace DIEA (
10.5) with 2,4,6-Collidine (TMP) ( 7.4).[4] Collidine is sterically hindered and weaker, sufficient to drive coupling but too bulky to easily abstract the -proton.
Staggered Addition (Pre-activation Ban):
Never pre-incubate the amino acid with HATU and Base. The oxazolone forms immediately.
Correct Order: Add Amino Acid + HATU to the vessel. Add Base last, immediately followed by the amine nucleophile.
Module 4: Problematic Residues (Cys & His)
User Question: "My Cysteine and Histidine residues are consistently racemizing. How do I fix this?"
Technical Diagnosis:
Cysteine: Prone to direct
-elimination (forming dehydroalanine) and racemization due to the electron-withdrawing sulfur.
Histidine: The imidazole ring acts as an intramolecular base, "self-catalyzing" the proton abstraction (autocatalytic racemization).
Specialized Protocol for Cys/His:
Protecting Group Selection:
His: Use Fmoc-His(Trt)-OH . The Trityl group on the
-nitrogen prevents the imidazole from acting as a base.
Cys: Use Fmoc-Cys(Trt)-OH .[1] Avoid acetamidomethyl (Acm) if racemization is critical, as Trt is bulkier.
Coupling Conditions (The "Safe Zone"):
Reagents: DIC / Oxyma Pure (Base-free).
Solvent: DCM/DMF (1:1). Pure DMF promotes racemization; DCM suppresses it due to lower polarity.
Temperature: Perform coupling at 0°C to 4°C . Never heat Cys/His couplings (e.g., in microwave synthesis).
User Question: "How do I prove the optical purity of my synthesized peptide?"
Technical Diagnosis:
Standard HPLC often cannot separate enantiomers. Marfey’s Method uses a chiral derivatizing agent (FDAA) to convert enantiomers (D/L) into diastereomers, which separate easily on standard C18 columns.
Protocol: Advanced Marfey’s Analysis
Hydrolysis:
Dissolve 0.5 mg peptide in 6M HCl.
Heat at 110°C for 24h (Note: This induces slight background racemization, ~1-2%, which must be subtracted from the blank).
Inject on C18 HPLC (Gradient: Water/Acetonitrile + 0.1% TFA).
Result: L-amino acids elute before D-amino acids (typically). Compare retention times against standard D- and L- controls.
Summary Decision Tree
Figure 2: Logical workflow for isolating and correcting racemization sources.
References
Albericio, F., & El-Faham, A. (2010). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion.[2][6] Organic Letters. Link
Marfey, P. (1984). Determination of D-amino acids in peptides and proteins. Carlsberg Research Communications. Link
Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron. Link
Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[3][6] An efficient peptide coupling additive.[1][2] Journal of the American Chemical Society.[2][7][8] Link
Palasek, S. A., et al. (2007). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. Journal of Peptide Science. Link
Improving the accuracy of analytical quantification for novel compounds
Topic: Improving the Accuracy of Analytical Quantification for Novel Compounds Content Type: Technical Support Center (Troubleshooting & FAQs) Audience: Bioanalytical Scientists, DMPK Researchers, and Method Development...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Improving the Accuracy of Analytical Quantification for Novel Compounds
Content Type: Technical Support Center (Troubleshooting & FAQs)
Audience: Bioanalytical Scientists, DMPK Researchers, and Method Development Chemists.
Welcome to the Method Development Response Center.
As a Senior Application Scientist, I often see novel compounds fail not because of the molecule's chemistry, but because the analytical method measuring it was built on "standard" assumptions rather than empirical evidence. Novel chemical entities (NCEs) often exhibit unpredictable behaviors—non-specific binding, isobaric interferences, or ionization suppression—that standard operating procedures (SOPs) miss.
This guide moves beyond basic operation to address the causality of error . It is structured to troubleshoot the three most critical failure points in quantification: Linearity , Matrix Interference , and Analyte Stability .
Module 1: Calibration & Linearity
Why is my calibration curve failing at the Lower Limit of Quantification (LLOQ)?
The Diagnosis:
If your
is >0.99 but your LLOQ accuracy deviates by >20%, you are likely suffering from heteroscedasticity . In mass spectrometry, variance is not constant; it increases with concentration. A standard linear regression (unweighted) allows high-concentration standards to dominate the slope, effectively "masking" the error at the low end.
The Fix: Weighted Least Squares Regression
Do not rely on simple linear regression. You must apply a weighting factor to normalize the variance across the range.
Protocol: Determining the Correct Weighting Factor
Generate Data: Inject a calibration curve with at least 6 non-zero levels (run in triplicate).
Calculate Variance: Calculate the standard deviation (
) and variance () for each concentration level.
Plot Relationship: Plot
vs. .
Select Weight:
If slope
, use weighting.
If slope
, use weighting (Most common for LC-MS/MS).
Visual Logic: Calibration Optimization Workflow
Figure 1: Decision tree for selecting regression weighting factors to correct LLOQ inaccuracy.
Module 2: Matrix Effects & Ion Suppression
Why does my analyte signal drop significantly in plasma compared to solvent?
The Diagnosis:
You are experiencing Matrix Ionization Suppression .[1] This occurs when co-eluting endogenous components (commonly phospholipids like glycerophosphocholines) compete with your analyte for charge in the electrospray ionization (ESI) source.[1] This is "invisible" in UV detection but fatal in LC-MS/MS.
The Fix: Post-Column Infusion (PCI) Profiling
Before validating, you must map where the suppression occurs relative to your retention time.
Protocol: Post-Column Infusion Setup
Infusion Setup: Place a neat solution of your analyte (at
LLOQ) in a syringe pump.
Tee-Connection: Connect the syringe pump and the LC column effluent into a T-piece before the MS source.
Flow Rates: Set syringe flow to 10-20 µL/min; keep LC flow at method standard.
Injection: Inject a blank extracted matrix (e.g., plasma processed by your extraction method).
Analysis: Monitor the baseline. A dip in the baseline indicates suppression; a peak indicates enhancement.
Adjustment: If your analyte elutes during a "dip," you must adjust the gradient or change the extraction method.
Data Summary: Extraction Method Efficiency for Matrix Removal
Extraction Method
Phospholipid Removal
Recovery
Complexity
Best For
Protein Precipitation (PPT)
Low (< 20% removal)
High
Low
Stable, high-conc analytes.
Liquid-Liquid Extraction (LLE)
High (Salts/Lipids removed)
Variable
High
Lipophilic compounds; clean extracts.
Solid Phase Extraction (SPE)
Very High (Selective)
High
High
Trace quantification; complex matrices.
SLE (Supported Liquid Extraction)
High
High
Medium
Replacing LLE for high-throughput.
Visual Logic: Solving Matrix Effects
Figure 2: Workflow for identifying and mitigating matrix effects using Post-Column Infusion.
Module 3: Non-Specific Binding (NSB)
Why is my recovery low only at low concentrations?
The Diagnosis:
If recovery is excellent at
but drops to at , you are likely facing Non-Specific Binding (NSB) . Lipophilic novel compounds often stick to the polypropylene walls of well plates, pipette tips, or tubing. This is a saturation phenomenon: once the "sticky" sites are filled, recovery improves, which explains the concentration dependence.
The Fix: Surface Passivation & Solvent Modification
You must block the binding sites or increase the solubility of the compound in the matrix.
Protocol: NSB Evaluation & Mitigation
Sequential Transfer Test:
Prepare a low-concentration solution in your standard buffer/solvent.
Transfer the solution sequentially through 3-4 polypropylene tubes.
Analyze the final solution. A stepwise drop in signal confirms NSB.
Mitigation Strategies:
Solvent: Add 0.1% to 0.5% surfactant (e.g., Tween-20 or BSA) to the sample collection tubes before blood collection.
Modifier: Ensure your injection solvent contains at least 20% organic (Methanol/Acetonitrile) if the compound is lipophilic.
Hardware: Switch to "Low-Binding" or "High Performance Surface" (HPS) plates (e.g., Waters MaxPeak or similar).
References
U.S. Food and Drug Administration (FDA). (2018).[2][3][4] Bioanalytical Method Validation Guidance for Industry.
[Link][3][5]
International Council for Harmonisation (ICH). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis.
[Link]
Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC− MS/MS. Analytical Chemistry.[1][6][7][8][9][10]
[Link]
Waters Corporation. (2020). Tackling Non-Specific Binding of Biotherapeutics Using LC-MS Compatible QuanRecovery Sample Plates.
[Link][3][7][8][9][10][11][12]
Structure-activity relationship (SAR) studies of 3-{[Benzyl(methyl)carbamoyl]amino}propanoic acid analogs
Topic: Structure-activity relationship (SAR) studies of 3-{[Benzyl(methyl)carbamoyl]amino}propanoic acid analogs Context: Glucagon Receptor (GCGR) Antagonists for Type 2 Diabetes Management. Technical Guide: SAR of -Alan...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Structure-activity relationship (SAR) studies of 3-{[Benzyl(methyl)carbamoyl]amino}propanoic acid analogs
Context: Glucagon Receptor (GCGR) Antagonists for Type 2 Diabetes Management.
Technical Guide: SAR of
-Alanine Urea Derivatives as Glucagon Receptor Antagonists
Executive Summary
This guide analyzes the structure-activity relationship (SAR) of 3-{[benzyl(methyl)carbamoyl]amino}propanoic acid and its analogs. This chemical scaffold represents a critical class of small-molecule Glucagon Receptor (GCGR) antagonists . Unlike peptide-based therapeutics, these small molecules offer oral bioavailability while blocking the hepatic glucose output driven by the glucagon-GCGR signaling axis.
The core pharmacophore consists of a
-alanine tail (mimicking the acidic residues of glucagon) linked via a urea moiety to a hydrophobic benzyl-methyl "cap." This structure serves as a competitive antagonist, preventing the native glucagon peptide from activating the Class B GPCR.
Mechanistic Foundation
To understand the SAR, one must understand the target interaction. The GCGR is a Class B G-protein-coupled receptor.
Native Ligand: Glucagon (29-amino acid peptide).
Mechanism of Action: Glucagon binds to the extracellular domain (ECD) and the transmembrane (TM) bundle of GCGR, triggering
protein coupling, Adenylyl Cyclase (AC) activation, and cAMP accumulation.
Antagonist Action: The
-alanine urea analogs occupy the TM bundle (allosteric or orthosteric overlap), preventing the N-terminal docking of glucagon required for receptor activation.
Signaling Pathway & Inhibition (Graphviz Diagram)
Caption: Figure 1: Competitive antagonism mechanism where the
The molecule 3-{[Benzyl(methyl)carbamoyl]amino}propanoic acid can be dissected into three distinct regions. Optimization of these regions dictates potency (
), selectivity (vs. GLP-1R), and pharmacokinetic (PK) stability.
Function: Mimics the aspartic acid residues (e.g., Asp9) of the native glucagon peptide. It forms a critical salt bridge with positively charged residues (likely Arg or Lys) within the receptor's binding pocket.
SAR Insights:
Chain Length: Extending to
-aminobutyric acid (GABA) or shortening to glycine often results in a loss of potency . The 3-carbon spacing is optimal for the salt bridge geometry.
Isosteres: Replacing the carboxylic acid with a tetrazole often retains potency while improving metabolic stability and oral bioavailability (reducing Phase II glucuronidation).
Region B: The Urea Linker (The Scaffold)
Structure: -NH-C(=O)-N(Me)-
Function: Provides rigid spacing and hydrogen bond donor/acceptor sites.
SAR Insights:
Methylation: The N-methyl group (on the benzyl side) is crucial. Removing it (making a simple urea) increases rotational freedom, often decreasing binding affinity due to the entropic penalty upon binding. The methyl group forces the molecule into a "bioactive conformation."
Replacement: Replacing the urea with an amide or sulfonamide generally reduces potency, suggesting the specific H-bond geometry of the urea is required for interaction with the receptor backbone.
Function: Occupies a deep hydrophobic pocket in the TM bundle.
SAR Insights:
Substitutions: Unsubstituted benzyl is a moderate binder. Adding lipophilic electron-withdrawing groups (e.g., 4-tert-butyl, 4-trifluoromethyl, or 3,5-dichloro) significantly increases potency (from
M to nM range).
Steric Bulk: Bulky bi-aryl systems (e.g., biphenyl or naphthyl) are tolerated and often preferred, as they fill the large hydrophobic cavity of the Class B GPCR.
Comparative Performance Guide
The following table compares the specific scaffold discussed (Core Scaffold) with optimized clinical candidates and native ligands.
Feature
Core Scaffold (Benzyl-Methyl-Urea-Propanoic Acid)
Optimized Analog (e.g., Novo Nordisk Cmpd 15)
MK-0893 (Merck)
Native Glucagon
Primary Target
GCGR (Human)
GCGR (Human)
GCGR (Human)
GCGR
Binding Affinity ()
~5 - 10 M
< 50 nM
6.6 nM
< 1 nM
Oral Bioavailability
Low (< 5%)
Moderate (~20-40%)
High
None (Peptide)
Metabolic Liability
Rapid -oxidation / Glucuronidation
Blocked by steric bulk
Optimized
Proteolysis
Selectivity
Low (Cross-reacts with GLP-1R)
High (>100x vs GLP-1R)
High
High
Key Structural Mod
N/A (Base structure)
3,5-dichloro substitution on benzyl
Pyrazole core + -alanine tail
N/A
Experimental Protocols
To validate the SAR of these analogs, the following synthesis and assay workflows are standard.
Protocol A: Synthesis via Isocyanate Coupling
Rationale: This is the most efficient route to generate urea derivatives of
-alanine with high yield and minimal purification.
Step 1 (Isocyanate Formation): Dissolve N-methyl-benzylamine in DCM at 0°C. Add TEA and Triphosgene slowly to generate the carbamoyl chloride/isocyanate intermediate in situ.
Step 2 (Coupling): Add
-alanine ethyl ester to the reaction mixture. Stir at Room Temperature (RT) for 4-12 hours.
Step 3 (Hydrolysis): Treat the resulting ester with LiOH in THF/Water (1:1) to hydrolyze the ethyl ester to the free acid.
Purification: Acidify to pH 3 with 1N HCl. Extract with EtOAc. Recrystallize from Hexane/EtOAc.
) does not guarantee antagonism. A functional assay measuring cAMP suppression in the presence of glucagon is required.
Cell Line: CHO cells stably expressing human GCGR (CHO-hGCGR).
Preparation: Harvest cells and resuspend in assay buffer (HBSS + 0.1% BSA + 0.5 mM IBMX to inhibit phosphodiesterase).
Agonist Challenge: Prepare a dose-response curve of Glucagon (
to M). Determine (concentration producing 80% max response).
Antagonist Screen:
Incubate cells with the test compound (Analogs) at varying concentrations (
to M) for 15 minutes.
Add Glucagon at the fixed
concentration.
Incubate for 30 minutes at 37°C.
Detection: Lyse cells and quantify cAMP using a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) kit (e.g., HTRF or Lance Ultra).
Validation:
Positive Control: Known antagonist (e.g., MK-0893).[5]
Negative Control: Vector-transfected CHO cells (no GCGR).
Data Output: Plot % Inhibition vs. Log[Compound]. Calculate
.
Workflow Visualization
The following diagram illustrates the iterative SAR cycle used to optimize this scaffold.
Caption: Figure 2: Iterative drug discovery cycle for optimizing
-alanine urea antagonists.
References
Lau, J., et al. (2007).[6] "New Beta-Alanine Derivatives Are Orally Available Glucagon Receptor Antagonists."[6][7][8] Journal of Medicinal Chemistry.
Xiong, Y., et al. (2012). "Discovery of a Novel Glucagon Receptor Antagonist MK-0893 for the Treatment of Type II Diabetes."[5] Journal of Medicinal Chemistry.
PubChem Compound Summary. "2-[Benzyl(methyl)amino]propanoic acid (Scaffold Precursor)." National Center for Biotechnology Information.
Cho, S.J., et al. (2012). "Structure-activity relationships of thiourea templates for TRPV1 antagonism." Bioorganic & Medicinal Chemistry Letters. (Note: Cited for comparative urea scaffold analysis).
Selectivity Profile of 3-{[Benzyl(methyl)carbamoyl]amino}propanoic Acid: A Technical Comparison Guide
The following guide provides an in-depth technical analysis of the selectivity profile for 3-{[Benzyl(methyl)carbamoyl]amino}propanoic acid , a representative small-molecule scaffold often utilized in the development of...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide provides an in-depth technical analysis of the selectivity profile for 3-{[Benzyl(methyl)carbamoyl]amino}propanoic acid , a representative small-molecule scaffold often utilized in the development of Integrin Antagonists (specifically targeting the
or VLA-4 interaction).
This guide is structured to assist drug development professionals in evaluating this compound's specificity against structurally related integrins and unrelated off-target enzymes.
Executive Summary
3-{[Benzyl(methyl)carbamoyl]amino}propanoic acid (also referred to as N-benzyl-N-methyl-ureido-
-alanine) represents a minimal pharmacophore for Integrin (VLA-4) antagonism. Its structure mimics the LDV (Leu-Asp-Val) binding motif of VCAM-1, the natural ligand for VLA-4.
While effective as a binding probe or fragment lead, its selectivity profile is defined by its ability to discriminate between the
integrin subfamily ( vs. ) and other RGD-binding integrins (). This guide objectively compares its off-target liabilities against clinical standards like Lifitegrast and Firategrast .
Part 1: Compound Identity & Mechanism of Action
Structural Pharmacophore
The compound functions as a peptidomimetic. Its efficacy relies on two key interactions within the integrin Metal Ion-Dependent Adhesion Site (MIDAS):
C-Terminal Carboxylate (Propanoic Acid): Coordinates with the divalent cation (
or ) in the subunit.
Urea Linker & Benzyl Tail: Mimics the hydrophobic side chains of the Leucine/Valine residues in the native VCAM-1 ligand, occupying the specificity pocket of the
subunit.
Primary Target vs. Off-Target Landscape
The primary challenge with this scaffold is subfamily cross-reactivity .
Target Category
Specific Protein
Interaction Risk
Mechanism of Off-Target Binding
Primary Target
Integrin (VLA-4)
High Affinity
Specific hydrophobic pocket engagement.
Class I Off-Target
Integrin
High Risk
Shares the same subunit; highly homologous binding site.
Class II Off-Target
Integrin
Moderate Risk
Shares the subunit; distinct but overlapping ligand preferences.
Rationale: Urea-based compounds are privileged structures for sEH inhibition. This off-target effect can alter inflammatory signaling, confounding in vivo results.
Readout: Measure fluorescence (Ex: 330 nm, Em: 465 nm) as PHOME is hydrolyzed to the fluorescent reporter.
Hit Criteria:
inhibition at flags the compound as a "dirty" urea.
Part 3: Comparative Performance Analysis
The following table contrasts the test compound with established alternatives.
Table 1: Selectivity & Potency Comparison
Feature
3-{[Benzyl(methyl)carbamoyl]amino}propanoic acid
Firategrast (SB-683699)
Lifitegrast (SAR 1118)
Chemical Class
Minimal Urea Fragment
Small Molecule (Tetrahydroisoquinoline)
Tetrahydroisoquinoline derivative
Primary Target
/ (Dual)
(Selective)
(LFA-1)
Potency ()
(Moderate)
(High)
(Inactive)
Selectivity vs.
Low (Equipotent)
High (>100-fold selective)
N/A
Selectivity vs. sEH
Poor (Urea liability)
Excellent (Rigid core)
Good
Primary Use Case
Fragment Screening / Chemical Probe
Clinical Candidate (MS)
FDA Approved (Dry Eye)
Part 4: Visualization of Selectivity Logic
The following diagram illustrates the decision tree for evaluating the selectivity of urea-based integrin antagonists.
Caption: Workflow for validating the selectivity of urea-based beta-alanine derivatives against integrin subfamilies and enzymatic off-targets.
Part 5: References
Lin, K., et al. "Selective Integrin Antagonists: Small Molecules Targeting VLA-4." Journal of Medicinal Chemistry, 1999.
Tilley, J. W., et al. "Potent and Selective Inhibitors of the VLA-4 Integrin." Bioorganic & Medicinal Chemistry Letters, 2006.
Morisseau, C., & Hammock, B. D. "Impact of Soluble Epoxide Hydrolase Inhibition on Human Health." Annual Review of Pharmacology and Toxicology, 2013.
PubChem Compound Summary. "3-(3-benzyl-3-methylureido)propanoic acid (CID 20601325)." National Center for Biotechnology Information.
BindingDB. "Integrin alpha4beta1 Binding Data for Urea Derivatives." Binding Database.
Validation
Bridging the Gap: A Guide to Experimental Cross-Validation of Computational Docking Models
Topic: Cross-validation of computational docking results with experimental data Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals. Executive Summary Computationa...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Cross-validation of computational docking results with experimental data
Content Type: Publish Comparison Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Computational docking is an indispensable hypothesis generator in modern drug discovery, yet it remains an imperfect predictor of biological reality.[1] While modern algorithms (e.g., Glide, AutoDock Vina, Gold) achieve high success rates in pose prediction (RMSD < 2.0 Å), they frequently fail in affinity ranking due to the approximations inherent in scoring functions (e.g., lack of explicit solvent entropy, rigid receptor assumptions).[2]
This guide outlines a rigorous, orthogonal approach to validating docking results. It compares the efficacy of structural, biophysical, and mutational experimental methods, providing a decision framework for researchers to confirm in silico predictions with in vitro truth.
Part 1: The Computational Baseline (The "Why")
Before designing validation experiments, one must understand the error margins of the computational model. Benchmarking data from the CASF-2016 (Comparative Assessment of Scoring Functions) dataset reveals a critical dichotomy:
Docking Power (High Reliability): The ability to identify the correct binding pose. Top-tier algorithms achieve success rates of ~80-90% (defined as RMSD < 2.0 Å from crystal structure).[2]
Scoring Power (Low Reliability): The ability to linearly correlate scores with experimental
Scientist’s Insight: Do not use experimental data merely to "check" if a compound binds. Use it to validate the mechanism of binding predicted by the docking pose. If your docking predicts an enthalpy-driven hydrogen bond network, but ITC shows an entropy-driven hydrophobic interaction, your pose is likely a false positive, even if the compound is active.
Part 2: Structural Validation (The Gold Standard)[2]
Direct observation of the ligand-protein complex remains the ultimate validation. However, throughput and sample limitations often necessitate alternatives.
Comparative Analysis: Structural Methods[2]
Feature
X-ray Crystallography
Cryo-EM
NMR (HSQC/CSP)
Resolution
High (< 2.0 Å)
Medium-High (2.0 - 3.5 Å)
Medium (Residue Level)
State
Static (Crystal Lattice)
Static/Ensemble (Vitrified)
Dynamic (Solution)
Docking Validation
Definitive. Direct overlay with predicted pose.[2]
Strong. Good for large complexes/membrane proteins.[2]
Inferential. Chemical shift perturbations map the binding pocket.
Protocol 1: Co-crystallization for Pose Validation
Objective: Obtain an electron density map of the ligand to calculate atomic RMSD against the docked model.
Screening: Establish crystallization conditions for the apo protein (hanging drop vapor diffusion).
Soaking vs. Co-cryst:
Soaking: If apo crystals are robust, soak ligand (dissolved in mother liquor + DMSO) for 1-24 hours.[2] Risk: Crystal cracking due to conformational change.[2]
Co-crystallization: Incubate protein with 5-10x molar excess of ligand for 1 hour prior to setting drops.[2] Benefit: Allows for induced fit adjustments.[2]
Data Collection: Collect diffraction data (synchrotron source recommended for < 2.5 Å).
Refinement: Solve structure using Molecular Replacement (MR).
Validation: Calculate RMSD between the docked ligand coordinates and the refined electron density.
Success: RMSD < 2.0 Å.
Partial Success: RMSD 2.0–3.0 Å (Correct pocket, wrong orientation).
Part 3: Biophysical Validation (Binding Kinetics & Thermodynamics)[2]
When structural data is elusive, biophysical methods validate the strength and nature of the interaction.
, positive (Entropy driven).[2] -> INVALID (Pose likely incorrect; binding is driven by hydrophobic effect, not the predicted H-bonds).
Part 4: Mutational Validation (The Logic Gate)
Site-Directed Mutagenesis (SDM) is the most accessible method to validate specific residue-ligand interactions predicted by docking.[2] It turns the docking hypothesis into a binary logic test.
Visualization: The Mutagenesis Logic Loop
Figure 1: Logic flow for validating docking poses using Site-Directed Mutagenesis (SDM).
Protocol 3: The "Docking-Breaker" Mutagenesis
Objective: Prove that a specific residue identified by docking is essential for binding.
Selection: Identify a residue in the docked pose that forms a critical H-bond or salt bridge with the ligand. Avoid mutating backbone-interacting residues or those critical for global protein folding.[2]
Design: Mutate the residue to Alanine (removes side chain functionality) or a charge-reversal mutant (e.g., Asp to Lys) for salt bridges.
Expression: Express and purify both Wild Type (WT) and Mutant proteins.
Verification: Confirm Mutant structural integrity via CD spectroscopy or Thermal Shift Assay (TSA) to ensure the mutation didn't unfold the protein. (Critical Step often missed).
Binding Assay: Measure
for WT and Mutant side-by-side (using MST or SPR).
Interpretation: A
-fold loss in affinity in the Mutant validates the docking pose's reliance on that residue.
Part 5: Integrated Workflow
The most robust validation combines these methods into a funnel.
Visualization: The Validation Funnel
Figure 2: Integrated workflow moving from computational prediction to structural confirmation.
References
Su, M., et al. (2019).[2] "Comparative Assessment of Scoring Functions: The CASF-2016 Update." Journal of Chemical Information and Modeling. [Link][2]
Li, Y., et al. (2014).[2][6] "Comparative Assessment of Scoring Functions on an Updated Benchmark: 1. Compilation of the Test Set." Journal of Chemical Information and Modeling. [Link][2]
Holdgate, G. A. (2001).[2] "Making cool drugs hot: isothermal titration calorimetry as a tool to study binding energetics."[2][4] BioTechniques. [Link][2]
Wienken, C. J., et al. (2010).[2] "Protein-binding assays in biological liquids using microscale thermophoresis." Nature Communications. [Link]
Paggi, J. M., et al. (2024).[2][7] "The Art and Science of Molecular Docking." Annual Review of Biochemistry. [Link]
A Senior Application Scientist's Guide to the Proper Disposal of 3-{[Benzyl(methyl)carbamoyl]amino}propanoic acid
As laboratory professionals, our responsibility extends beyond discovery and innovation to include the safe and compliant management of all chemical substances from acquisition to disposal. This guide provides a comprehe...
Author: BenchChem Technical Support Team. Date: February 2026
As laboratory professionals, our responsibility extends beyond discovery and innovation to include the safe and compliant management of all chemical substances from acquisition to disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 3-{[Benzyl(methyl)carbamoyl]amino}propanoic acid. The procedures outlined here are grounded in established safety principles and regulatory frameworks to ensure the protection of personnel and the environment.
While specific hazard data for 3-{[Benzyl(methyl)carbamoyl]amino}propanoic acid is not extensively documented, its structure—containing a carboxylic acid, an amide, and a benzyl group—necessitates a cautious approach. Therefore, until comprehensive toxicological data is available, it is prudent to handle this compound as a potentially hazardous substance and its waste as regulated hazardous waste.
Foundational Principles: Regulatory and Safety Context
The disposal of laboratory chemical waste in the United States is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[1][2][3] This regulation establishes a "cradle-to-grave" system for managing hazardous waste, meaning it is tracked from the point of generation to its final disposal.[1][2]
Hazardous Waste Characterization
A critical first step in waste management is determining if a chemical is a hazardous waste. According to the EPA, a waste is hazardous if it is specifically listed by name or if it exhibits one or more of the following characteristics[4]:
Ignitability: Can it create fire under certain conditions?
Corrosivity: Can it corrode metal containers, or is it an aqueous solution with a pH ≤ 2 or ≥ 12.5?[4]
Reactivity: Is it unstable under normal conditions? Can it create toxic gases when mixed with water?[4]
Toxicity: Is it harmful or fatal when ingested or absorbed?
Given the lack of specific data for 3-{[Benzyl(methyl)carbamoyl]amino}propanoic acid, laboratory personnel should treat it as hazardous to ensure full compliance and safety.[5]
Pre-Disposal: Waste Minimization and Segregation
Effective waste management begins with thoughtful laboratory practices. Before generating waste, consider strategies to minimize its volume. This includes ordering only the necessary amount of the chemical and using microscale techniques when possible.[6][7]
Segregation: The Cornerstone of Safe Disposal
Proper segregation is paramount to prevent dangerous chemical reactions.[7][8] Never mix incompatible waste streams.
Do Not Mix: Keep 3-{[Benzyl(methyl)carbamoyl]amino}propanoic acid waste separate from:
Strong Oxidizing Agents
Strong Acids and Bases (to avoid potentially violent reactions or gas evolution)[9]
Aqueous waste streams if the compound is in a non-aqueous solvent.
Solid vs. Liquid: Keep solid and liquid waste in separate containers.[6]
The following table summarizes the key considerations for handling this compound based on its chemical nature.
Characteristic
Inference/Guideline
Rationale & Causality
Physical State
Solid
Handle with appropriate dust protection (e.g., in a ventilated enclosure for large quantities).
Chemical Structure
Contains a carboxylic acid group.
Potential for corrosivity. Avoid mixing with bases or reactive metals.[9]
Toxicity Data
Limited public data available.
Precautionary Principle: Treat as a toxic substance. Avoid inhalation, ingestion, and skin contact.[10]
Environmental Fate
Unknown.
Avoid release to the environment. Do not dispose of down the drain.[11][12]
Step-by-Step Disposal Protocol
This protocol provides a direct, procedural workflow for the safe disposal of 3-{[Benzyl(methyl)carbamoyl]amino}propanoic acid waste.
Step 1: Personal Protective Equipment (PPE)
Before handling the chemical waste, ensure you are wearing appropriate PPE:
Safety goggles or a face shield.
Chemically resistant gloves (e.g., nitrile).
A lab coat.
Step 2: Select a Compatible Waste Container
Choose a container that is compatible with the chemical waste.
The container must be in good condition, with no cracks or signs of deterioration.[9]
It must have a secure, leak-proof screw-on cap.
For solid waste, a wide-mouth, high-density polyethylene (HDPE) container is suitable.
If the waste is dissolved in a solvent, the container must be compatible with that solvent (e.g., a glass bottle for many organic solvents).[6]
Step 3: Label the Waste Container
Proper labeling is a critical regulatory requirement.[13] As soon as the first drop of waste enters the container, it must be labeled with a hazardous waste tag provided by your institution's Environmental Health & Safety (EHS) department. The label must include:
The full chemical name: "Waste 3-{[Benzyl(methyl)carbamoyl]amino}propanoic acid". Do not use abbreviations.
The approximate percentage of each component if it is a mixture.
The date the accumulation of waste began.
The specific hazards (e.g., "Irritant," "Handle with Care").
Step 4: Accumulate Waste in a Satellite Accumulation Area (SAA)
Waste must be accumulated at or near the point of generation in a designated Satellite Accumulation Area (SAA).[4][7][9]
The SAA must be under the control of laboratory personnel.
Keep the waste container closed at all times, except when adding waste.[4][5]
Use secondary containment, such as a spill tray, for liquid waste to contain any potential leaks.[8]
Federal regulations limit the accumulation in an SAA to a maximum of 55 gallons of hazardous waste or one quart of acutely hazardous waste.[4][8]
Step 5: Arrange for Disposal
Once the container is full or you no longer need to add to it, arrange for a pickup from your institution's EHS or hazardous waste management group.
Follow your institution's specific procedures for requesting a waste pickup.
Do not move the hazardous waste from one SAA to another.[13]
The disposal workflow can be visualized as follows:
Caption: Disposal workflow from generation to EHS pickup.
Prohibited Disposal Methods
To ensure safety and regulatory compliance, certain disposal methods are strictly forbidden for chemical waste.
Sink Disposal: Never dispose of 3-{[Benzyl(methyl)carbamoyl]amino}propanoic acid, or solutions containing it, down the drain.[9][12] This can harm the aquatic environment and damage wastewater treatment systems.
Trash Disposal: Solid waste of this compound must not be disposed of in the regular trash.[5]
Evaporation: Intentionally evaporating chemical waste in a fume hood is not a permissible disposal method.[5][12]
Management of Empty Containers and Spills
Empty Container Disposal
An empty container that held this chemical can be disposed of as regular trash only after it has been properly decontaminated.
Empty the container of all contents, leaving as little residue as possible.[5]
The first rinse of the container must be collected and disposed of as hazardous waste.[12] For a substance with unknown but potential toxicity, it is best practice to perform a triple rinse.
Collect all three rinsates and manage them as hazardous waste.[5][8]
Deface or remove the original chemical label.[5][6]
Dispose of the clean, air-dried container in the appropriate recycling or trash bin, with the cap removed.[5]
Spill Response
In the event of a small spill:
Alert personnel in the immediate area.
Wear appropriate PPE.
Contain the spill with a compatible absorbent material (e.g., vermiculite or a universal spill absorbent).
Collect the contaminated absorbent material using non-sparking tools.
Place the collected waste into a compatible, labeled hazardous waste container.
Clean the spill area thoroughly.
For large spills, evacuate the area and contact your institution's EHS emergency line immediately.
By adhering to these procedures, researchers can ensure that the disposal of 3-{[Benzyl(methyl)carbamoyl]amino}propanoic acid is conducted in a manner that is safe, responsible, and compliant with all applicable regulations.
References
Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
Vanderbilt University Medical Center. (2023). Laboratory Guide for Managing Chemical Waste.
Stericycle. (n.d.). The Role of the EPA in Regulating Lab Waste Disposal in Healthcare Facilities.
University of Pennsylvania, Environmental Health & Radiation Safety. (n.d.). Laboratory Chemical Waste Management Guidelines.
Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories.
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
Daniels Health. (n.d.). How to Ensure Safe Chemical Waste Disposal in Laboratories.
U.S. Environmental Protection Agency. (2024). Resource Conservation and Recovery Act (RCRA) Overview.
Case Western Reserve University. (n.d.). RCRA.
Clean Management Environmental Group, Inc. (2019). What it Really Means to be RCRA Compliant with Hazardous Waste.
U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document.
Lab Manager. (n.d.). Managing Hazardous Chemical Waste in the Lab.
U.S. Environmental Protection Agency. (2024). Resource Conservation and Recovery Act (RCRA) Regulations.
Thomson Reuters Westlaw. (n.d.). Resource Conservation and Recovery Act (RCRA).
Definitive Guide to Personal Protective Equipment for Handling 3-{[Benzyl(methyl)carbamoyl]amino}propanoic acid
As a Senior Application Scientist, this guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling 3-{[Benzyl(methyl)carbamoyl]amino}pro...
Author: BenchChem Technical Support Team. Date: February 2026
As a Senior Application Scientist, this guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling 3-{[Benzyl(methyl)carbamoyl]amino}propanoic acid. The protocols outlined below are designed to ensure the highest level of safety and operational integrity in the laboratory.
Hazard Assessment and Core Principles
Given the chemical nature of 3-{[Benzyl(methyl)carbamoyl]amino}propanoic acid, the primary potential hazards are:
The cornerstone of safe handling is a combination of engineering controls, administrative controls, and appropriate Personal Protective Equipment (PPE).
Engineering Controls:
Fume Hood: All handling of the solid compound and preparation of solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.[2][5]
Administrative Controls:
Training: All personnel must be trained on the specific procedures outlined in this guide and on general laboratory chemical safety.[6][7][8]
Restricted Access: Limit access to the handling area to authorized personnel only.
Required Personal Protective Equipment (PPE)
The following PPE is mandatory when handling 3-{[Benzyl(methyl)carbamoyl]amino}propanoic acid in any form.
PPE Item
Specifications
Rationale
Hand Protection
Nitrile gloves (minimum 4 mil thickness)
Provides a barrier against skin contact. Check for tears before use and never reuse disposable gloves.[9][10]
Eye Protection
ANSI Z87.1-rated safety goggles
Protects against splashes and airborne particles.[1][9][11] A face shield should be worn over goggles when there is a significant risk of splashing.[9][10]
Body Protection
Fire-retardant and chemical-resistant lab coat
Protects skin and personal clothing from contamination. Must be fully buttoned with sleeves down to the wrists.[10][11]
Footwear
Closed-toe shoes
Prevents injury from spills and dropped objects.[9][11]
Respiratory Protection
N95 respirator (if not using a fume hood)
Recommended when handling the powder outside of a fume hood to prevent inhalation of airborne particles.[9]
PPE Donning and Doffing Procedures
Correctly putting on and taking off PPE is critical to prevent cross-contamination.[12][13][14]
Donning (Putting On) Sequence
Caption: PPE Doffing (Taking Off) Workflow.
Step-by-Step Doffing Procedure:
Remove Gloves: Peel one glove off by grasping the outside cuff, then slide the ungloved finger under the cuff of the remaining glove to peel it off. [14]Dispose of them in the appropriate waste container.
Remove Lab Coat: Unbutton the coat and peel it off from the shoulders, turning it inside out to contain any contaminants. [13][14]Place it in a designated receptacle.
Perform Hand Hygiene: Wash hands thoroughly.
[13][14]4. Remove Eye Protection: Handle by the earpieces or headband to avoid touching the front surface.
[14]5. Remove Mask/Respirator: Handle only by the straps.
[14]6. Perform Hand Hygiene: Wash hands again as a final precaution.
[13][14]
Spill Management
In the event of a spill, a quick and informed response is crucial.
[6][7][15]
For a Small Spill (Solid or Liquid):
Alert Personnel: Notify others in the immediate area.
[7]2. Don Appropriate PPE: As outlined in Section 2.
Contain the Spill: For liquids, use an absorbent material to create a dike around the spill. [16]For solids, carefully cover with a damp paper towel to prevent dust from becoming airborne.
Neutralize (if applicable for acidic solutions): For spills of acidic solutions, neutralize with a weak base like sodium bicarbonate.
[6]5. Clean Up: Use a chemical spill kit to absorb the material. [7][15]Place all contaminated materials in a sealed, labeled hazardous waste bag.
[15]6. Decontaminate: Clean the spill area with soap and water.
[6]
For a Large Spill:
Evacuate: Immediately evacuate the area.
[16]2. Isolate: Close the doors to the affected area to prevent the spread of vapors or dust.
[16]3. Notify: Contact your institution's Environmental Health and Safety (EHS) department or emergency response team.
[7][15]
Disposal Plan
All materials contaminated with 3-{[Benzyl(methyl)carbamoyl]amino}propanoic acid, including used PPE and cleanup materials, must be disposed of as hazardous waste.
Waste Segregation and Storage:
Containers: Use only chemically compatible, sealed, and clearly labeled containers for hazardous waste.
[17][18][19]* Labeling: All waste containers must be labeled with "Hazardous Waste" and the full chemical name.
[18]* Storage: Store waste in a designated satellite accumulation area, away from incompatible materials. [18][20]Acids should be stored separately from bases, and oxidizing agents should be kept away from organic compounds.
[18]
Disposal Procedure:
Place all contaminated solid waste (gloves, absorbent pads, etc.) into a designated, sealed hazardous waste bag or container.
Aqueous waste solutions should be collected in a separate, labeled hazardous waste container.
Arrange for pickup and disposal by your institution's certified hazardous waste management provider in accordance with Resource Conservation and Recovery Act (RCRA) regulations.
[17][21]
References
8 Steps to Handling a Lab Chemical Spill. (2023, May 5). Westlab.
Sequence for donning (putting on) and doffing (taking off) Personal Protective Equipment. SA Health.
Sequence for donning and doffing personal protective equipment (PPE). (2019, May 29).
Donning and Doffing Personal Protective Equipment. Mun Global.
How to Manage Chemical Waste Disposal in Academic Labs. (2018, November 29). Justrite.
How to Ensure Safe Chemical Waste Disposal in Labor
Guidance for Hazardous Waste Spill Cleanup in Laboratories. University of Tennessee, Knoxville.
Guide to donning (putting on) and doffing (removing) PPE (non-AGP) in adult social care settings (text only version). (2024, February 1). GOV.UK.
Donning and Doffing PPE Correctly. (2025, April 29). Ausmed.
Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
Laboratory Chemical Spill Cleanup and Response Guide. (2023, May). The City University of New York.
Properly Managing Chemical Waste in Labor
How to Handle Chemical Spills in Laboratories. (2015, February 17). University of California, San Diego.
Management of Waste. (1995). In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
Guide for Chemical Spill Response. (1995). American Chemical Society.
Material Safety D
SAFETY DATA SHEET - Benzyl Glycinate Hydrochloride. (2025, November 27). TCI Chemicals.